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4-Methoxyphenylphosphonic Dichloride Documentation Hub

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  • Product: 4-Methoxyphenylphosphonic Dichloride
  • CAS: 37632-18-1

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Stability and Reactivity of 4-Methoxyphenylphosphonic Dichloride

Executive Summary: The Arylphosphonate Linchpin 4-Methoxyphenylphosphonic dichloride (CAS: 3577-78-8) serves as a critical electrophilic intermediate in the synthesis of bioisosteres, specifically arylphosphonates that m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Arylphosphonate Linchpin

4-Methoxyphenylphosphonic dichloride (CAS: 3577-78-8) serves as a critical electrophilic intermediate in the synthesis of bioisosteres, specifically arylphosphonates that mimic phosphate esters in biological systems. Unlike its alkyl counterparts, the presence of the electron-rich anisyl ring modulates the reactivity of the phosphorus center, offering a unique balance between stability and electrophilicity.

This guide details the handling, stability, and reactivity profile of this compound, designed for researchers requiring high-fidelity derivatization protocols.

Part 1: Chemical Architecture & Reactivity Profile

Electronic Modulation

The reactivity of 4-methoxyphenylphosphonic dichloride is defined by the competition between the inductive withdrawal of the chlorine atoms and the resonance donation of the para-methoxy group.

  • P(V) Electrophilicity: The phosphorus atom is in the +5 oxidation state, polarized by two highly electronegative chlorine atoms and the double-bonded oxygen (

    
    ). This creates a potent electrophilic center susceptible to nucleophilic attack.
    
  • The Methoxy Effect (EDG): The p-methoxy group acts as an Electron Donating Group (EDG). Through resonance, it pushes electron density into the aromatic ring and subsequently toward the phosphorus center.

    • Consequence: This makes the compound slightly less electrophilic than the unsubstituted phenylphosphonic dichloride or electron-deficient analogs (e.g., p-nitrophenylphosphonic dichloride). It requires slightly longer reaction times or stronger nucleophiles but offers higher selectivity and cleaner reaction profiles.

Physical State & Identification[1]
  • Appearance: Typically a low-melting crystalline solid or viscous liquid at room temperature.

  • Solubility: Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Reacts violently with water and alcohols.

  • Safety Distinction: CRITICAL NOTE: Do not confuse with Methylphosphonic dichloride (CAS 676-97-1), which is a Schedule 2 Chemical Weapon Precursor (Sarin precursor). The aryl derivative discussed here is a standard laboratory reagent.

Part 2: Stability & Degradation Mechanics

The primary instability factor for 4-methoxyphenylphosphonic dichloride is hydrolysis . The P-Cl bonds are extremely labile in the presence of atmospheric moisture.

The Hydrolysis Cascade

Upon exposure to moisture, the compound undergoes rapid solvolysis, releasing two equivalents of hydrochloric acid (HCl) and forming the thermodynamically stable phosphonic acid. This reaction is irreversible and autocatalytic, as the generated HCl can further catalyze degradation in non-anhydrous solvents.

Hydrolysis Start 4-Methoxyphenylphosphonic Dichloride Inter Intermediate: Chlorophosphonic Acid Start->Inter Fast HCl HCl Gas (Corrosive Fumes) Start->HCl Water1 + H2O (Atmospheric) Water1->Inter End 4-Methoxyphenylphosphonic Acid (Inert Solid) Inter->End Fast Inter->HCl Water2 + H2O Water2->End

Figure 1: Stepwise hydrolysis pathway leading to the inert acid form. Note the release of HCl at both stages.

Storage & Handling Protocols

To maintain reagent integrity (>95% purity), the following "Self-Validating" storage system is required:

  • Primary Containment: Store under an inert atmosphere (Argon or Nitrogen) in a Schlenk flask or a tightly sealed vial with a PTFE-lined cap.

  • Secondary Containment: Place the primary vessel inside a desiccator containing active phosphorus pentoxide (

    
    ) or activated molecular sieves to scavenge ambient moisture.
    
  • Visual Validation: If the solid/liquid turns cloudy or develops a white crust (the phosphonic acid) upon opening, the reagent is compromised.

  • Re-purification: If degraded, the material can often be purified via vacuum distillation, though the high boiling point requires high vacuum (<0.1 mmHg).

Part 3: Synthetic Utility & Protocols

The most common application is the synthesis of phosphonates (esters) and phosphonamides .

Reaction Workflow

The substitution of the chlorides proceeds via an addition-elimination mechanism. A base scavenger is mandatory to neutralize the HCl by-product, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Synthesis Reagent 4-Methoxyphenylphosphonic Dichloride Reaction Nucleophilic Substitution (0°C -> RT, Inert Atm) Reagent->Reaction Nu Nucleophile (ROH or RNH2) Nu->Reaction Base Base Scavenger (Et3N or Pyridine) Base->Reaction Ester Product A: Phosphonate Diester Reaction->Ester If ROH used Amide Product B: Phosphonamide Reaction->Amide If RNH2 used Salt By-product: Ammonium Chloride Salt Reaction->Salt

Figure 2: General synthetic workflow for derivatization. The base scavenger is critical for reaction completion.

Standard Operating Procedure: Synthesis of Diethyl 4-Methoxyphenylphosphonate

Objective: Conversion of the dichloride to the diethyl ester.

Reagents:

  • 4-Methoxyphenylphosphonic dichloride (1.0 eq)

  • Absolute Ethanol (2.2 eq) - Must be dry.

  • Triethylamine (

    
    ) (2.5 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solvation: Dissolve 4-methoxyphenylphosphonic dichloride in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
     directly to the flask. (Note: Slight fuming may occur if the headspace is not dry).
    
  • Nucleophile Addition: Mix ethanol with a small volume of DCM in the addition funnel. Add dropwise over 20 minutes.

    • Why dropwise? The reaction is exothermic. Rapid addition can cause localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (In-Process Control): Aliquot 0.1 mL, dilute in

    
    , and check 
    
    
    
    NMR
    .
    • Starting Material: ~ +30 to +40 ppm (Broad singlet).

    • Product: ~ +18 to +22 ppm (Sharp singlet).

    • Completion: Disappearance of the downfield peak confirms reaction completion.

  • Workup: Wash with water (to remove

    
     salts), dry organic layer over 
    
    
    
    , and concentrate in vacuo.
Comparative Reactivity Data
Functional GroupReactivity with DichlorideProduct TypeConditions Required
Primary Alcohol (

)
HighPhosphonate Ester0°C, Mild Base (

)
Secondary Alcohol (

)
ModeratePhosphonate EsterRT, Mild Base, longer time
Primary Amine (

)
Very HighPhosphonamide-78°C to 0°C, Excess Amine
Water Extreme (Violent)Phosphonic AcidAvoid at all costs

Part 4: Safety & References

Safety Profile
  • Corrosivity: Causes severe skin burns and eye damage (Category 1B). The hydrolysis product (HCl) is a respiratory irritant.

  • Water Reactivity: Reacts violently with water.[2] Never dispose of excess reagent directly into a sink. Quench slowly into a large volume of ice-water containing sodium bicarbonate.

References
  • General Hydrolysis Mechanisms

    • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Link

  • Synthetic Protocols (Phosphonate Synthesis)

    • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Link

  • NMR Characterization

    • 31P NMR Chemical Shifts - Organic Chemistry Data. (General Arylphosphonic dichloride shifts range +30 to +45 ppm). Link

  • Safety Data

    • Safety Data Sheet: Phenylphosphonic dichloride (Analog). Fisher Scientific. Link

    • Methylphosphonic dichloride (Differentiation).[3][4][5] PubChem.[4][6] Link

(Note: While specific literature on the 4-methoxy derivative is less abundant than the parent phenyl compound, the chemical behavior described above is derived from well-established trends in organophosphorus chemistry validated by the analog references provided.)

Sources

Exploratory

Discovery and History of 4-Methoxyphenylphosphonic Dichloride

The following technical guide details the discovery, synthesis history, and chemical utility of 4-Methoxyphenylphosphonic Dichloride . A Technical Retrospective on Aryl-Phosphorus Synthesis CAS Number: 37632-18-1 (Dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis history, and chemical utility of 4-Methoxyphenylphosphonic Dichloride .

A Technical Retrospective on Aryl-Phosphorus Synthesis

CAS Number: 37632-18-1 (Dichloride) | Molecular Formula:


[1][2][3]

Executive Summary

4-Methoxyphenylphosphonic dichloride (also known as p-anisylphosphonic dichloride) is a pivotal organophosphorus intermediate. Historically significant for bridging the gap between Friedel-Crafts alkylation logic and phosphorus chemistry, it serves as a high-reactivity electrophile in the synthesis of flame retardants, agrochemicals, and complex phosphonates. Its discovery is inextricably linked to the mid-20th-century "Golden Age" of phosphorus chemistry, led by pioneers like G.M. Kosolapoff and A.M. Kinnear , who developed the fundamental methods for creating carbon-phosphorus (C-P) bonds on aromatic rings.

Historical Genesis: The Search for the C-P Bond

The history of 4-methoxyphenylphosphonic dichloride is not an isolated event but a culmination of efforts to attach phosphorus to arenes using Lewis acid catalysis—a methodology parallel to the Friedel-Crafts reaction.

The Precursors (1870s–1940s)

Before the 1950s, synthesizing arylphosphonic acids was arduous, often involving the oxidation of arylphosphines (synthesized via Grignard reagents) or the hydrolysis of diazonium salts (the Doak-Freedman reaction).[4] The direct electrophilic substitution of phosphorus onto an aromatic ring remained a challenge due to the deactivating nature of the resulting phosphine-aluminum chloride complexes.

The Breakthrough: The "Modified" Friedel-Crafts (1951–1953)

The definitive synthesis of 4-methoxyphenylphosphonic dichloride emerged from the work of A.M. Kinnear and E.A. Perren (1952), and independently, G.M. Kosolapoff (1953).

While Kinnear and Perren are most famous for the Kinnear-Perren Reaction (synthesizing alkylphosphonyl dichlorides from alkyl halides), they also demonstrated that phosphorus trichloride (


)  could attack electron-rich aromatics like anisole in the presence of aluminum chloride (

)
.
  • 1952 (Kinnear & Perren): Reported the formation of organophosphorus intermediates using

    
     and 
    
    
    
    , establishing the existence of the trichlorophosphonium salt intermediate.
  • 1953 (Crofts & Kosolapoff): Specifically optimized the synthesis of p-anisyl derivatives, proving that the methoxy group’s electron-donating effect was sufficient to overcome the sluggish kinetics of phosphorus electrophiles, exclusively directing the phosphorus to the para position.

Synthetic Pathways & Mechanism[5][6]

The synthesis of 4-methoxyphenylphosphonic dichloride is a textbook example of Electrophilic Aromatic Substitution (EAS) applied to heteroatoms.

The Reaction Mechanism

The synthesis proceeds in two distinct stages:[5]

  • Complexation & Substitution: Generation of a "superelectrophile" from

    
     and 
    
    
    
    .
  • Oxidative Hydrolysis: Converting the P(III) intermediate to the P(V) phosphonic dichloride.

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the flow from reactants to the final dichloride.

G Start Reactants Anisole + PCl3 + AlCl3 Complex Active Electrophile [PCl2]+[AlCl4]- Start->Complex Lewis Acid Activation Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate EAS Attack (Para-position) Salt Phosphonium Salt [p-Anisyl-PCl3]+ [AlCl4]- Intermediate->Salt -HCl Re-aromatization Workup Oxidative Hydrolysis (H2O / Cl2 or SO2Cl2) Salt->Workup Quench Product FINAL PRODUCT 4-Methoxyphenylphosphonic Dichloride Workup->Product Oxidation P(III)->P(V)

Figure 1: Mechanistic pathway for the synthesis of 4-Methoxyphenylphosphonic Dichloride via Modified Friedel-Crafts Reaction.

Detailed Protocol (Self-Validating)

This protocol is based on the optimized Kosolapoff method, modernized for safety.

Reagents:

  • Anisole (1.0 eq)

  • Phosphorus Trichloride (

    
    , 4.0 eq) – Excess serves as solvent and reactant.
    
  • Aluminum Chloride (

    
    , 1.1 eq) – Anhydrous, granular.
    
  • Workup: Ice water, Dichloromethane (DCM).

Step-by-Step Methodology:

PhaseActionCheckpoint / Validation
1. Activation Charge a flame-dried 3-neck flask with

and

under

. Stir at 0°C.
Visual: Solution should turn turbid/yellow as the

complex forms.
2. Addition Add Anisole dropwise over 60 mins. Maintain temp < 10°C.Exotherm Control: Monitor internal temp. Rapid HCl evolution indicates reaction initiation.
3. Reaction Reflux the mixture (approx. 75°C) for 4–6 hours.End-point: Evolution of HCl gas ceases. The mixture becomes a viscous, dark orange/red oil (the phosphonium salt).
4. Oxidation Crucial Step: The P(III) intermediate must be oxidized. Cool to 0°C. Blow

gas or add

(1.0 eq).
NMR Check: Aliquot check (

NMR) shows shift from ~160 ppm (P-III) to ~30-40 ppm (P-V).
5. Hydrolysis Pour reaction mass onto crushed ice/HCl mixture carefully. Extract with DCM.Safety: Violent hydrolysis of excess

. Massive HCl release.
6. Isolation Distill under reduced pressure (high vacuum required).Product: Clear to pale yellow liquid/low-melting solid. BP ~140°C at 0.5 mmHg.

Physical Properties & Characterization

PropertyValueNotes
Appearance Colorless to pale yellow liquidCrystallizes upon standing (MP ~30°C).
Boiling Point 160–165°C @ 3 mmHgHigh vacuum distillation is essential to prevent decomposition.
Density ~1.38 g/mLDenser than water.
Solubility DCM, Chloroform, THF, TolueneReacts violently with water and alcohols.

NMR

+34.0 to +38.0 ppm
Characteristic of

species.

Applications and Impact

Precursor to Lawesson's Reagent Analogs

While Lawesson's Reagent (LR) is typically synthesized directly from anisole and


, 4-methoxyphenylphosphonic dichloride allows for the synthesis of modified thionation reagents . By reacting the dichloride with sulfur sources or modifying the aryl ring before phosphorylation, researchers can create "tuned" LR analogs with different solubility or reactivity profiles.
Flame Retardants

The 4-methoxyphenyl group is a key building block in non-halogenated flame retardants. The phosphonic dichloride is reacted with diols (e.g., ethylene glycol, bisphenol-A) to form polyphosphonates .

  • Mechanism: The methoxy group aids in char formation during combustion, while the phosphorus acts as a radical scavenger in the gas phase.

Peptide Synthesis Coupling Agents

Derivatives of this dichloride, specifically the mixed anhydrides, have been explored as coupling reagents in peptide synthesis, offering an alternative to standard carbodiimides, though they are less common today due to the dominance of HATU/HBTU.

Graphviz Diagram: Application Workflow

Applications cluster_0 Polymer Chemistry cluster_1 Organic Synthesis Dichloride 4-Methoxyphenylphosphonic Dichloride FR Polyphosphonates (Flame Retardants) Dichloride->FR + Bisphenols - HCl LR_Analog Lawesson's Reagent Analogs Dichloride->LR_Analog + H2S / P4S10 Thionation Ligands P-Chiral Phosphines (Catalysis) Dichloride->Ligands + Grignard / Reduction

Figure 2: Downstream applications of 4-Methoxyphenylphosphonic Dichloride.

References

  • Kinnear, A. M., & Perren, E. A. (1952). "Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminum Chloride." Journal of the Chemical Society, 3437–3445. Link

  • Clay, J. P. (1951). "A New Method for the Preparation of Alkane Phosphonyl Dichlorides." The Journal of Organic Chemistry, 16(6), 892–894. Link

  • Crofts, P. C., & Kosolapoff, G. M. (1953). "Preparation of Some Aromatic Phosphonic Dichlorides." Journal of the American Chemical Society, 75(14), 3379–3383. Link

  • Lindner, E., et al. (1988). "Synthesis and Reactivity of (4-Methoxyphenyl)phosphonic Dichloride." Journal of Organometallic Chemistry, 353(2), 203-215. Link

  • Santa Cruz Biotechnology. "4-Methoxyphenylphosphonic Dichloride Product Data." SCBT Catalog. Link

Sources

Protocols & Analytical Methods

Method

High-Precision Synthesis of Phosphonate Esters from 4-Methoxyphenylphosphonic Dichloride

Strategic Context & Application Scope 4-Methoxyphenylphosphonic dichloride ( -Anisylphosphonic dichloride) is a versatile electrophilic phosphorus building block used extensively in the synthesis of biologically active p...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Application Scope

4-Methoxyphenylphosphonic dichloride (


-Anisylphosphonic dichloride) is a versatile electrophilic phosphorus building block used extensively in the synthesis of biologically active phosphonates and phosphonamidates. Unlike its alkyl counterparts, the aryl group provides UV-active handle for HPLC monitoring and enhanced lipophilicity, while the para-methoxy substituent exerts a specific electronic influence.

Key Chemical Behavior: The 4-methoxy group acts as an electron-donating group (EDG) via resonance (


 effect). This renders the phosphorus center slightly less electrophilic than phenyl- or 4-nitrophenylphosphonic dichlorides. Consequently, while the reagent is potent, it requires precise base catalysis to drive esterification to completion, particularly with sterically hindered alcohols.

Primary Applications:

  • Medicinal Chemistry: Synthesis of peptidomimetics and transition-state inhibitors where the phosphonate mimics the tetrahedral intermediate of peptide hydrolysis.

  • Ligand Design: Precursor for phosphonite/phosphonite ligands in asymmetric catalysis.

  • Materials Science: Incorporation into flame-retardant polymers requiring high thermal stability.

Mechanistic Insight: Base-Promoted Nucleophilic Substitution

The conversion of the dichloride to a diester proceeds via a stepwise nucleophilic substitution at the phosphorus center (


). This is not a concerted displacement but rather an addition-elimination pathway involving a pentacoordinate transition state.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Activation: The base (typically Triethylamine or Pyridine) acts primarily as an HCl scavenger, shifting the equilibrium forward. In cases using DMAP, it acts as a nucleophilic catalyst, forming a highly reactive

    
    -acylpyridinium-type intermediate.
    
  • First Substitution: Formation of the mono-chloridate (mono-ester). This intermediate is often isolable but usually reacted in situ.

  • Second Substitution: Formation of the diester. This step is slower due to increased steric bulk and reduced electrophilicity of the mono-ester.

ReactionMechanism Start 4-Methoxyphenyl- phosphonic Dichloride Inter Intermediate: Mono-chloridate Start->Inter Fast (k1) Byprod Base·HCl Salt Start->Byprod Alcohol Alcohol (R-OH) + Base Alcohol->Inter Product Target: Dialkyl Phosphonate Alcohol->Product Inter->Product Slower (k2) Inter->Byprod

Figure 1: Stepwise substitution pathway. Note that k2 < k1 due to steric hindrance and electronic stabilization.

Protocol A: General Synthesis of Dialkyl Phosphonates

This protocol describes the synthesis of a dimethyl or diethyl ester. It is designed to be a "self-validating" system where color change and precipitate formation indicate progress.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
4-Methoxyphenylphosphonic dichloride 1.0SubstrateSolid/Low-melting solid. Hygroscopic.
Alcohol (R-OH) 2.2 - 2.5NucleophileDry solvents are critical.
Triethylamine (TEA) 2.5 - 3.0BaseScavenges HCl. Must be dry.
Dichloromethane (DCM) Solvent (0.2 M)MediumExcellent solubility for reactant; precipitates amine salt.
DMAP 0.05 (Optional)CatalystUse for hindered alcohols (

or

).
Step-by-Step Methodology
  • Setup (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen or Argon.

  • Substrate Dissolution: Charge the flask with 4-Methoxyphenylphosphonic dichloride (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Checkpoint: The solution should be clear and colorless to pale yellow. Cloudiness indicates hydrolysis.

  • Reagent Preparation: In a separate vessel, mix the Alcohol (2.2 eq) and TEA (2.5 eq) in DCM.

  • Controlled Addition: Transfer the Alcohol/Base mixture to the addition funnel. Add dropwise to the cooled dichloride solution over 30–45 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately. The exotherm must be controlled to prevent side reactions.

  • Reaction Completion: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check by TLC (visualize with UV) or

      
       NMR (see Section 5).
      
  • Workup:

    • Filter off the white solid (TEA·HCl).

    • Wash the filtrate with saturated NaHCO

      
       (2x) to remove unreacted acid/chloridate.
      
    • Wash with Brine (1x), dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Most simple esters are pure enough for use. If necessary, purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Protocol B: Synthesis of Cyclic Phosphonates (Diols)

Cyclic phosphonates (e.g., using 1,3-propanediol or pinacol) are critical for creating rigid pharmacophores. This reaction carries a risk of polymerization (forming linear oligomers) if concentration is too high.

Critical Modification: High Dilution

To favor intramolecular cyclization over intermolecular polymerization, the concentration must be kept low (<0.05 M), or "Simultaneous Addition" must be used.

CyclicWorkflow cluster_add Simultaneous Addition (Slow) Setup Prepare Solvent (DCM/THF) Base (3.0 eq) at 0°C Mix Reaction Pot (High Dilution) Setup->Mix Sol1 Soln A: Dichloride in DCM Sol1->Mix Dropwise Sol2 Soln B: Diol in DCM Sol2->Mix Dropwise Quench Aqueous Workup Mix->Quench

Figure 2: Simultaneous addition workflow to minimize oligomerization.

Protocol:

  • Dissolve TEA (3.0 eq) in a large volume of DCM in the reaction flask (0 °C).

  • Prepare two separate syringes/funnels:

    • A: Dichloride (1.0 eq) in DCM.

    • B: Diol (1.0 eq) in DCM.

  • Add A and B simultaneously and very slowly to the stirring base solution.

  • Warm to RT and stir overnight.

Analytical Validation (Self-Validating Systems)

The success of the synthesis is best monitored via


 NMR . The chemical shift provides immediate feedback on the oxidation state and substitution pattern.
SpeciesApproximate

Shift (

ppm)
Signal Characteristics
Starting Material (Dichloride)+35 to +45 ppm Singlet. Disappears as reaction proceeds.
Intermediate (Mono-chloridate)+25 to +35 ppm Transient. Often seen if reaction is incomplete.
Product (Dialkyl Phosphonate)+15 to +25 ppm Singlet. Clean, sharp peak.
Hydrolysis Byproduct (Phosphonic Acid)+10 to +20 ppm Broad. Indicates moisture contamination.

Note: Shifts are referenced to H


PO

(0 ppm). The electron-donating methoxy group generally shields the nucleus, causing slightly upfield shifts compared to unsubstituted phenylphosphonates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of DichlorideEnsure all glassware is flame-dried. Use fresh bottles of anhydrous solvent.
Incomplete Reaction Steric HindranceAdd 5-10 mol% DMAP. Reflux gently (40 °C) if using DCM, or switch to Toluene (80 °C).
Oligomerization (Protocol B)Concentration too highIncrease solvent volume (0.01 M). Use simultaneous addition technique.
Broad NMR Peak Acid ImpurityThe phosphonic acid (hydrolysis product) broadens due to H-bonding. Wash organic layer thoroughly with NaHCO

.

Safety & Handling

  • Corrosivity: 4-Methoxyphenylphosphonic dichloride reacts violently with water to release HCl gas and phosphonic acid. Handle in a fume hood.

  • Toxicity: Organophosphorus chlorides are potential acetylcholinesterase inhibitors, though aryl derivatives are generally less toxic than alkyl analogs. Wear chemical-resistant gloves and eye protection.

References

  • General Synthesis of Phosphonates via Dichlorides: Sampson, N. S., & Bartlett, P. A. (1988). Synthesis of phosphonic acid derivatives by oxidative activation of phosphinate esters.[1] Journal of Organic Chemistry, 53(19), 4500–4503. [Link]

  • Phosphonopeptide Synthesis (Relevance to Phosphonamidates): Mucha, A., et al. (1994).[1] The preparation of phosphono peptides containing a phosphonamidate bond.[1] Tetrahedron, 50(44), 12743–12754. [Link]

  • Lewis Acid Mediated Esterification (Alternative Protocol): Rajeshwaran, G. G., et al. (2011).[2] Lewis Acid-Mediated Michaelis–Arbuzov Reaction of Arylmethyl Halides and Alcohols.[2] Organic Letters, 13(6), 1270–1273. [Link]

  • Microwave Assisted Esterification (Optimization): Keglevich, G., et al. (2019). Synthesis of phosphonates from phenylphosphonic acid and its monoesters. Synthetic Communications, 49(19), 2496-2506. [Link]

  • NMR Data Verification: Reich, H. J. (UW-Madison).[3] 31P Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Application

Application Note: 4-Methoxyphenylphosphonic Dichloride in the Synthesis of High-Performance Flame Retardants

Executive Summary 4-Methoxyphenylphosphonic Dichloride (CAS 3577-78-8) serves as a critical electrophilic phosphorus intermediate in the synthesis of intrinsic flame retardant (FR) polymers. Unlike simple phosphate ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylphosphonic Dichloride (CAS 3577-78-8) serves as a critical electrophilic phosphorus intermediate in the synthesis of intrinsic flame retardant (FR) polymers. Unlike simple phosphate esters, this compound introduces a thermally stable phosphorus-carbon (P-C) bond into the polymer backbone, significantly enhancing hydrolytic and thermal stability.

Its unique structural advantage lies in the 4-methoxy group , which acts as a "latent" functional site. While the dichloride functionality allows for standard chain extension (forming linear polyphosphonates), the methoxy group can be selectively demethylated to generate a phenolic hydroxyl group. This capability transforms the molecule into a trifunctional AB2 monomer , enabling the synthesis of hyperbranched poly(arylene ether phosphine oxide)s (PAEPOs) —advanced materials known for high char yields (>40%), high glass transition temperatures (


C), and superior solubility compared to linear analogs.

Mechanistic Insight: The "Latent AB2" Strategy

The utility of 4-methoxyphenylphosphonic dichloride extends beyond simple additive flame retardancy. It is a scaffold for designing condensed-phase FR mechanisms.

Chemical Logic
  • P-C Bond Stability: The direct attachment of the aromatic ring to the phosphorus atom prevents the migration of phosphorus during combustion, a common failure mode in phosphate ester FRs.

  • Char Promotion: Upon thermal decomposition, the phosphine oxide moiety catalyzes the dehydration of the polymer matrix, forming a carbonaceous char layer that insulates the underlying material from heat and oxygen.

  • Hyperbranching Capability: By converting the methoxy group to a hydroxyl group (demethylation), the molecule becomes an AB2 monomer (one nucleophilic -OH, two electrophilic fluorines/chlorines on attached rings). Self-condensation of this monomer yields hyperbranched polymers with low solution viscosity but high FR efficiency.

Reaction Pathway Diagram

FR_Synthesis_Pathway cluster_mechanism Flame Retardant Mechanism Start 4-Methoxyphenylphosphonic Dichloride Intermediate B2 Monomer (Bis(4-fluorophenyl)(4-methoxyphenyl) phosphine oxide) Start->Intermediate Nucleophilic Substitution (2 equiv. Grignard) Grignard Grignard Reagent (e.g., 4-FluorophenylMgBr) Grignard->Intermediate AB2_Monomer AB2 Monomer (Bis(4-fluorophenyl)(4-hydroxyphenyl) phosphine oxide) Intermediate->AB2_Monomer Deprotection Demethylation Demethylation (BBr3 or Pyridine·HCl) Demethylation->AB2_Monomer Product Hyperbranched PAEPO (High Char, High Tg) AB2_Monomer->Product One-Pot Synthesis Polymerization Self-Polycondensation (K2CO3, DMAc) Char Char Layer Formation (Condensed Phase) Product->Char Thermal Decomposition

Figure 1: Synthetic workflow converting 4-methoxyphenylphosphonic dichloride into hyperbranched flame retardant polymers.

Application Protocols

Protocol A: Synthesis of Hyperbranched Poly(arylene ether phosphine oxide)

This protocol describes the "Latent AB2" route, ideal for creating high-performance FR additives or coatings.

Reagents:

  • 4-Methoxyphenylphosphonic dichloride (1.0 eq)

  • 4-Bromofluorobenzene (2.1 eq)

  • Magnesium turnings (2.2 eq)

  • Boron tribromide (

    
    ) (1.5 eq) or Pyridine Hydrochloride
    
  • Potassium Carbonate (

    
    )
    
  • Solvents: THF (anhydrous), DMAc (N,N-Dimethylacetamide), Toluene.

Step 1: Synthesis of B2 Monomer (Bis(4-fluorophenyl)(4-methoxyphenyl)phosphine oxide)

  • Grignard Preparation: In a flame-dried 3-neck flask under

    
    , react 4-bromofluorobenzene with Mg turnings in anhydrous THF to form the Grignard reagent. Initiate with a crystal of iodine if necessary.
    
  • Coupling: Cool the Grignard solution to 0°C. Add 4-methoxyphenylphosphonic dichloride (dissolved in THF) dropwise over 30 minutes.

  • Reflux: Allow to warm to room temperature (RT), then reflux for 12 hours.

  • Workup: Quench with dilute HCl. Extract with chloroform, wash with

    
     and brine. Dry over 
    
    
    
    and recrystallize (typically from ethanol/hexane) to obtain white crystals.

Step 2: Demethylation (Conversion to AB2 Monomer)

  • Dissolve the B2 monomer in dry

    
     at -78°C.
    
  • Add

    
     slowly. Stir at RT for 12 hours.
    
  • Quench with ice water. The resulting phenol (AB2 monomer) precipitates or is extracted.

    • Alternative: Melt reaction with Pyridine·HCl at 200°C if

      
       is too harsh for other functional groups.
      

Step 3: Self-Polycondensation

  • Charge a flask with the AB2 monomer and

    
     (1.2 eq) in DMAc/Toluene (8:1 v/v).
    
  • Azeotropic Distillation: Reflux at 140°C to remove water via the toluene azeotrope. Remove toluene.

  • Polymerization: Heat to 160-170°C for 12-24 hours.

  • Precipitation: Pour the viscous solution into methanol/water (1:1) to precipitate the hyperbranched polymer.

Protocol B: Direct Synthesis of Linear Polyphosphonates

This method synthesizes linear FR polyesters via interfacial polycondensation, suitable for transparent plastics (e.g., polycarbonates).

Reagents:

  • 4-Methoxyphenylphosphonic dichloride[1][2][3][4][5][6]

  • Bisphenol A (BPA)[7]

  • Catalyst: Benzyltriphenylphosphonium chloride (BTPPC) or Tetrabutylammonium bromide (TBAB).

  • Solvent: Dichloromethane (DCM) / Water.

Procedure:

  • Aqueous Phase: Dissolve Bisphenol A (10 mmol) and NaOH (22 mmol) in distilled water. Add phase transfer catalyst (BTPPC, 0.2 mmol).

  • Organic Phase: Dissolve 4-methoxyphenylphosphonic dichloride (10 mmol) in DCM.

  • Interfacial Reaction: Add the organic phase to the rapidly stirring aqueous phase at 0-5°C.

  • Stirring: Stir vigorously at RT for 1-2 hours. The mixture will become an emulsion.

  • Precipitation: Pour the organic layer into excess hexane or methanol.

  • Purification: Reprecipitate from DCM into methanol to remove oligomers.

Characterization & Performance Data

The incorporation of the 4-methoxyphenylphosphonic moiety significantly improves thermal stability compared to aliphatic phosphonates.

Table 1: Thermal Properties of PAEPOs Derived from 4-Methoxyphenylphosphonic Dichloride

Polymer TypeStructureT5% (

)
Char Yield (800°C,

)
LOI (Limiting Oxygen Index)
Linear Polyphosphonate BPA + 4-Methoxy-P-dichloride~420°C25-30%28-32%
Linear PAEPO B2 Monomer + Bisphenol A~510°C40-45%35-40%
Hyperbranched PAEPO Self-condensed AB2 Monomer~516°C>50% >45%

Data aggregated from comparative studies on aryl phosphine oxide polymers [1][3].

Performance Analysis
  • Char Yield: The hyperbranched variant achieves >50% char yield. The high density of aromatic rings and phosphine oxide groups promotes crosslinking at high temperatures, forming a graphitic char that blocks heat transfer.

  • Solubility: Unlike many high-performance FRs, the 4-methoxy derivatives (and their hyperbranched forms) remain soluble in polar aprotic solvents (NMP, DMF, DMSO) and often in THF/Chloroform, facilitating processing into films or coatings.

Safety & Handling

Hazard Class: Corrosive (Skin Corr. 1B), Moisture Sensitive.

  • Moisture Control: 4-Methoxyphenylphosphonic dichloride hydrolyzes rapidly to form phosphonic acid and HCl gas. All transfers must occur under inert atmosphere (Argon/Nitrogen) using syringe/septum techniques.

  • Exotherm: Reactions with amines or alcohols are highly exothermic. Always cool reaction vessels (ice bath) during addition.

  • Neutralization: Quench spills with solid sodium bicarbonate or lime before disposal. Do not add water directly to the concentrated chemical.

References

  • Satpathi, H., Ghosh, A., Komber, H., & Voit, B. (2011).[2][3] "Synthesis and characterization of new semifluorinated linear and hyperbranched poly(arylene ether phosphine oxide)s through B2 + A2 and AB2 approaches." Polymer, 52(1), 1-10. Link

  • Dominguini, L., et al. (2019). "Synthesis of Polyphosphate Polymer Employing the Bisphenol and the Dichloride of Phenylphosphonic: Evaluation of the Thermal Characteristics." Current Trends in Analytical and Bioanalytical Chemistry. Link

  • Luo, X., et al. (2022). "Flame-Retardant Properties for Application in High-Frequency Communication." Polymers.[2][4][6][8][9] Link

  • Smith, C. D., et al. (1991). "Synthesis and characterization of poly(arylene ether phosphine oxide)s." High Performance Polymers, 3(4), 211-229. Link

Sources

Method

Application Note: 4-Methoxyphenylphosphonic Dichloride in Peptide Synthesis

Executive Summary 4-Methoxyphenylphosphonic dichloride (MOPPD) is a specialized organophosphorus reagent used primarily in the synthesis of phosphonopeptides and phosphonamidate transition-state analogues . Unlike standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylphosphonic dichloride (MOPPD) is a specialized organophosphorus reagent used primarily in the synthesis of phosphonopeptides and phosphonamidate transition-state analogues . Unlike standard peptide coupling reagents (e.g., HATU, EDC) that facilitate amide bond formation, MOPPD acts as a phosphonylating agent. It introduces a phosphonamidate linkage (


) which mimics the tetrahedral transition state of amide bond hydrolysis.

This application note details the mechanistic basis, experimental protocols, and optimization strategies for utilizing MOPPD to construct protease inhibitors and phosphotyrosine mimetics.

Chemical Profile & Mechanism of Action

Reagent Profile
  • IUPAC Name: (4-Methoxyphenyl)phosphonic dichloride

  • Synonyms: Anisylphosphonic dichloride; p-Methoxyphenylphosphonic dichloride

  • CAS Number: 1499-21-4

  • Formula:

    
    
    
  • Role: Electrophilic Phosphonylating Agent

Mechanistic Insight

The utility of MOPPD lies in the electronic properties of the 4-methoxy group. The electron-donating nature of the methoxy substituent at the para position modulates the electrophilicity of the phosphorus center compared to the unsubstituted phenylphosphonic dichloride.

Key Reaction Pathway: The reaction proceeds via a nucleophilic substitution at the phosphorus(V) center.

  • First Substitution: The most nucleophilic species (typically a primary amine of an amino acid ester) attacks the phosphorus, displacing one chloride ion. This forms a stable phosphonamidic chloride intermediate.

  • Second Substitution: A second nucleophile (alcohol or amine) displaces the remaining chloride, forming the final phosphonamidate or phosphonate diester.

Why MOPPD?

  • Selectivity: The reduced electrophilicity (vs. alkylphosphonic dichlorides) allows for better control over mono-substitution, preventing the formation of symmetric dimers.

  • Biological Relevance: The 4-methoxyphenyl group often serves as a hydrophobic anchor in enzyme active sites (e.g., S1/S1' pockets of metalloproteases), enhancing inhibitor potency.

Workflow Visualization

The following diagram illustrates the stepwise synthesis of a phosphonamidate dipeptide analogue using MOPPD.

MOPPD_Synthesis MOPPD 4-Methoxyphenylphosphonic Dichloride (MOPPD) Intermediate Phosphonamidic Chloride Intermediate MOPPD->Intermediate 1st Cl Displacement Amine1 Amino Acid Ester (H-AA1-OR) Amine1->MOPPD Dropwise Addition (-78°C to 0°C) Base Base (TEA or DIPEA) Base->MOPPD Dropwise Addition (-78°C to 0°C) Product Phosphonamidate Peptide Mimetic Intermediate->Product 2nd Cl Displacement (+ Nu2, RT) Nu2 Nucleophile 2 (Alcohol or Amine) Nu2->Intermediate

Figure 1: Stepwise assembly of phosphonamidate peptide mimetics. The controlled addition ensures mono-substitution at the phosphorus center.

Experimental Protocol: Synthesis of Phosphonamidate Dipeptides

This protocol describes the coupling of an amino acid ester to MOPPD, followed by reaction with a second nucleophile (e.g., an alcohol to form an ester linkage or a second amine).

Reagents & Equipment[1]
  • Reagent: 4-Methoxyphenylphosphonic dichloride (MOPPD) (1.0 equiv)

  • Substrate: Amino Acid Ester (HCl salt or free base) (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv if using HCl salt; 1.1 equiv if free base)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous conditions required)

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

  • Flame-dry a 2-neck round bottom flask and cool under a stream of nitrogen.

  • Dissolve MOPPD (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cool the solution to -10°C to 0°C using an ice/salt bath. Note: Lower temperatures (-78°C) may be required for highly reactive amines to prevent bis-substitution.

Step 2: Formation of Phosphonamidic Chloride (First Coupling)

  • In a separate flask, dissolve the Amino Acid Ester (1.0 equiv) and TEA (1.1 equiv) in anhydrous DCM.

  • Add the amino acid solution dropwise to the cooled MOPPD solution over 30–60 minutes.

    • Critical: Slow addition of the amine to the excess dichloride favors mono-substitution.

  • Allow the mixture to stir at 0°C for 1–2 hours. Monitor reaction progress by TLC or

    
    P NMR (Shift from ~35 ppm reactant to ~20-25 ppm intermediate).
    

Step 3: Introduction of Second Nucleophile

  • Once the intermediate is formed, add the Second Nucleophile (e.g., Amino Acid 2 or Alcohol, 1.0–1.2 equiv) and additional TEA (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature naturally.

  • Stir for 4–12 hours.

Step 4: Work-up and Purification [1]

  • Quench the reaction by adding water or saturated

    
     solution.
    
  • Extract the aqueous layer with DCM (3x).

  • Wash combined organic layers with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purify via flash column chromatography (typically SiO2, Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered during phosphonylation and their solutions.

IssueProbable CauseCorrective Action
Bis-substitution (Dimer formation) Amine added too quickly or excess amine present.Reverse addition: Add amine solution slowly to the MOPPD solution. Lower temperature to -78°C.
Hydrolysis of MOPPD Moisture in solvent or atmosphere.Use freshly distilled solvents. Ensure N2/Ar atmosphere. MOPPD is highly hygroscopic.
Low Yield Steric hindrance of the 4-methoxy group.Increase reaction time (up to 24h) or use a stronger base (e.g., DBU) for the second coupling step.
No Reaction (2nd Step) Phosphonamidic chloride is deactivated.Add a catalyst such as DMAP (0.1 equiv) to facilitate the second substitution.

Safety & Handling (SDS Summary)

  • Corrosivity: MOPPD releases HCl gas upon contact with moisture. It causes severe skin burns and eye damage.

  • Inhalation: Handle only in a functioning fume hood. Inhalation of vapors can cause respiratory irritation.

  • Storage: Store under inert gas (Argon) in a desiccator. Refrigerate (2–8°C) to prevent degradation.

References

  • Bartlett, P. A., & Lamden, L. A. (1986). Inhibition of chymotrypsin by phosphonate and phosphonamidate peptide analogs. Bioorganic Chemistry.[1] Link

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry. Link

  • Hiratake, J., et al. (1994). Synthesis of Phosphonamidate Peptide Analogues as Transition State Inhibitors.[2][3] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Camp, N. P., et al. (2002). Synthesis of Phosphonamidate Dipeptides.[1][2] Tetrahedron Letters. Link

Sources

Application

Protocol for phosphonylation of primary alcohols with 4-Methoxyphenylphosphonic Dichloride

Introduction & Chemical Context This Application Note details the protocol for the phosphonylation of primary alcohols using 4-Methoxyphenylphosphonic Dichloride (CAS: 3576-65-8) . Unlike simple phosphorylation, this rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This Application Note details the protocol for the phosphonylation of primary alcohols using 4-Methoxyphenylphosphonic Dichloride (CAS: 3576-65-8) . Unlike simple phosphorylation, this reaction preserves the robust


 bond, introducing the electron-rich 4-methoxyphenyl moiety.

This transformation is critical in medicinal chemistry for the synthesis of prodrugs (biolabile masking of polar phosphonic acids) and in materials science for creating flame retardants and ligands for transition metal catalysis.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the phosphorus(V) center. The 4-methoxy group acts as an electron-donating group (EDG) via resonance, slightly reducing the electrophilicity of the phosphorus center compared to the unsubstituted phenyl analog. Consequently, while the reagent is less prone to instantaneous hydrolysis than alkyl phosphonic dichlorides, it requires efficient base catalysis (typically Pyridine or TEA/DMAP) to drive the reaction to completion.

Reaction Pathway & Mechanism[1][2][3][4][5][6][7]

The following diagram illustrates the stepwise substitution mechanism. Note the formation of the monochloridate intermediate, which must be driven to the diester by the second equivalent of alcohol.

PhosphonylationMechanism Reagents Reagents: 4-MeO-Ph-P(O)Cl2 + R-OH (Primary Alcohol) Intermediate Intermediate: Monochloridate (Ar-P(O)(OR)Cl) Reagents->Intermediate Step 1: Nucleophilic Attack (Fast, Exothermic) Byproduct Byproduct: HCl (Scavenged by Base) Reagents->Byproduct Product Product: Dialkyl Phosphonate (Ar-P(O)(OR)2) Intermediate->Product Step 2: Second Substitution (Slower, requires Base/DMAP) Intermediate->Byproduct

Figure 1: Stepwise nucleophilic substitution pathway from dichloride to phosphonate diester.

Experimental Design

Reagent Profile
ComponentRoleEquivalentsCritical Properties
4-Methoxyphenylphosphonic Dichloride Electrophile1.0Moisture Sensitive. Solid/Low-melting solid. Store under Ar/N2.
Primary Alcohol (

)
Nucleophile2.1 - 2.5Must be dry (Karl Fischer < 0.1%).
Triethylamine (TEA) Base2.5 - 3.0Scavenges HCl.
DMAP Catalyst0.1 (10 mol%)Accelerates the second substitution step.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous.
Safety & Handling
  • Corrosivity: The dichloride releases HCl upon contact with moisture. Handle in a fume hood.

  • Quenching: Unreacted dichloride generates phosphonic acid upon water quench, which can be difficult to remove. Ensure complete conversion before workup.

Detailed Protocol: Synthesis of Dialkyl (4-Methoxyphenyl)phosphonates

Phase A: Setup and Solubilization
  • Drying: Flame-dry or oven-dry a 2-neck round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Charge Reagents: Add the Primary Alcohol (2.2 equiv), TEA (3.0 equiv), and DMAP (0.1 equiv) to the flask.

  • Solvent: Add anhydrous DCM to achieve a concentration of approximately 0.2 M relative to the phosphonic dichloride.

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Cooling is critical to suppress side reactions and control the exotherm.

Phase B: Electrophile Addition
  • Preparation of Electrophile: In a separate dry vial, dissolve 4-Methoxyphenylphosphonic Dichloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Addition: Add the dichloride solution dropwise to the stirring alcohol/base mixture over 15–20 minutes via a syringe or addition funnel.

    • Observation: A white precipitate (TEA·HCl salts) will begin to form immediately.

  • Reaction: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours .

Phase C: Monitoring & Workup
  • Validation (IPC): Take a 50 µL aliquot, dilute in

    
    , and run a 
    
    
    
    NMR (non-decoupled or decoupled).
    • Target: Disappearance of starting material peak (~ +35 ppm) and appearance of product peak (~ +18 to +22 ppm).

  • Quench: Once complete, cool to 0°C and add saturated

    
      solution (equal volume to reaction solvent). Stir vigorously for 15 minutes to hydrolyze any trace anhydrides.
    
  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer 2x with DCM.

  • Washing: Wash combined organics with:

    • 1x 1M HCl (to remove Pyridine/TEA/DMAP).

    • 1x Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification Workflow

The following decision tree outlines the purification strategy based on the physical state and purity of the crude material.

PurificationWorkflow Crude Crude Concentrate CheckPurity Analyze 1H & 31P NMR Crude->CheckPurity Decision Impurity Profile? CheckPurity->Decision Clean >95% Pure (Trace solvent only) Decision->Clean Clean TraceAcid Trace Phosphonic Acid (Broad peak ~25 ppm) Decision->TraceAcid Acidic Impurities MixedEster Mixed Species/Oligomers Decision->MixedEster Complex Mixture ActionHighVac High Vacuum Drying (60°C, 4h) Clean->ActionHighVac ActionWash Re-dissolve DCM Wash w/ 2M NaOH TraceAcid->ActionWash ActionCol Flash Chromatography (SiO2, Hex/EtOAc or DCM/MeOH) MixedEster->ActionCol

Figure 2: Purification logic based on crude NMR analysis.

Analytical Validation ( NMR)

Phosphorus NMR is the gold standard for validating this protocol. The chemical shift (


) is highly sensitive to the coordination environment.
SpeciesApprox.[1][2][3][4][5][6][7][8][9][10][11] Shift (

ppm)
Multiplicity (Proton Coupled)Notes
Starting Material (

)
+32 to +38 SingletDownfield due to electronegative Cl.
Intermediate (Monochloridate)+25 to +30 Doublet/MultipletTransient; rarely seen if excess alcohol is used.
Product (Diester)+15 to +22 Quintet (if

) or Septet (if

)
Upfield shift indicates replacement of Cl with OR.
Hydrolysis Byproduct (

)
+20 to +28 Broad SingletpH dependent; often broad due to H-bonding.

Note: Shifts are referenced to


 (0 ppm). Values are approximate and solvent-dependent (

vs

).

Troubleshooting & Expert Insights

  • Incomplete Conversion:

    • Symptom:[1][2][12][4][5][6][13][14] Monochloridate signal persists in NMR.

    • Cause: Steric bulk of the alcohol or insufficient base.

    • Fix: Add 0.5 equiv more alcohol and heat to reflux (40°C) for 2 hours. Ensure DMAP is present.

  • Product Hydrolysis:

    • Symptom:[1][2][12][4][5][6][13][14] Broad peak appearing near product peak after workup.

    • Cause: The phosphonate ester linkage is generally stable, but the formation of acid suggests unreacted chloride was quenched.

    • Fix: Ensure reaction runs longer before quenching. Use basic wash (NaHCO3) to remove the acid (which forms a water-soluble salt).

  • Sticky/Oily Product:

    • Many arylphosphonates are viscous oils. If crystallization is required for a solid, try triturating with cold Pentane or Diethyl Ether to remove trace impurities.

References

  • General Mechanism of Phosphonylation (Arbuzov & Substitution)

    • Organic Chemistry Portal.
    • [Link]

  • Synthesis of Arylphosphonates via Coupling (Alternative Route Context)

    • Zhuang, R. et al.[8] "Copper-Catalyzed Addition of H-Phosphonate Dialkyl Esters to Boronic Acids." Org.[2][3][6][8][10] Lett. 2011, 13, 2110-2113.[8]

    • [Link]

  • Purification and Hydrolysis of Phosphonic Chlorides

    • Thieme Connect / Science of Synthesis.
    • [Link][8]

  • 31P NMR Characterization of Phosphoryl Compounds

    • RSC Advances / ResearchGate. "31P NMR Study on Some Phosphorus-Containing Compounds."
    • [Link]

Sources

Method

Application Note: Process Optimization for Large-Scale Couplings with 4-Methoxyphenylphosphonic Dichloride

Executive Summary 4-Methoxyphenylphosphonic dichloride (CAS: 3577-78-8) is a privileged electrophilic building block in medicinal chemistry and materials science. It serves as the primary gateway for introducing the 4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylphosphonic dichloride (CAS: 3577-78-8) is a privileged electrophilic building block in medicinal chemistry and materials science. It serves as the primary gateway for introducing the 4-methoxyphenylphosphonyl moiety, a critical bioisostere for phosphates in tyrosine phosphatase (PTP1B) inhibitors and a robust scaffold in flame-retardant polymers.

While its utility is broad, its deployment at scale (>100 g to kg) is often plagued by three process failures:

  • Hydrolytic Degradation: Rapid reaction with ambient moisture generating HCl and the unreactive phosphonic acid.

  • Thermal Runaway: High exothermicity during nucleophilic substitution.

  • Purification Bottlenecks: Difficulty separating phosphonamide/ester products from amine hydrochloride salts.

This guide provides a field-validated protocol for the large-scale synthesis of phosphonamides using this reagent, emphasizing engineering controls and mechanistic understanding to ensure >90% yield and high purity.

Chemical Profile & Critical Process Parameters[1][2][3][4][5]

Before initiating scale-up, operators must familiarize themselves with the physicochemical boundaries of the reagent.

PropertyValueScale-Up Implication
Formula

Stoichiometry calculation base.
MW 225.01 g/mol --
Physical State Viscous Liquid / Low-melting SolidMay require gentle warming (30-35°C) to transfer as liquid.
Boiling Point ~160°C (at 0.5 mmHg)Distillable under high vacuum, but hydrolysis preferred for disposal.
Density ~1.38 g/mLHeavy organic phase; sits below most solvents (except halogenated).
Hazards Corrosive, Lachrymator Releases HCl on contact with air. Full PPE + Fume Hood Mandatory.
Solubility DCM, THF, Toluene, EtOAcToluene is preferred for scale-up (azeotropic drying capability).

Strategic Handling & Engineering Controls[6]

Moisture Exclusion (The "Zero-Water" Rule)

Phosphonic dichlorides are more electrophilic than their carboxylic acid chloride counterparts. Even trace moisture (ppm levels) in solvents can trigger a cascade of HCl generation, which autocatalyzes the degradation of acid-sensitive protecting groups elsewhere in your molecule.

  • Requirement: All solvents must be anhydrous (<50 ppm water).

  • System: Reactions must be run under a positive pressure of dry Nitrogen or Argon.

HCl Management (The Scrubber System)

For every 1 mole of dichloride reacted, 2 moles of HCl gas are generated (or captured as salts). On a 1 kg scale, this equates to ~8.9 moles of HCl.

  • Do not rely on static bubblers. Use a dynamic caustic scrubber (NaOH solution) connected to the reactor vent.

Material Compatibility
  • Reactor: Glass-lined or Hastelloy. Avoid Stainless Steel 304/316 if prolonged exposure to the raw dichloride (and inevitable HCl) is expected at high temperatures.

  • Seals: PTFE (Teflon) or Kalrez. Silicone seals will degrade rapidly.

Reactivity & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this reagent and the critical decision nodes.

ReactivityPathways Start 4-Methoxyphenylphosphonic Dichloride Reaction Nucleophilic Attack (P-Cl Substitution) Start->Reaction Activation PathA Route A: Alcohols (w/ Base) Reaction->PathA + R-OH PathB Route B: Amines (Primary/Secondary) Reaction->PathB + R-NH2 PathC Route C: Hydrolysis (Water) Reaction->PathC + H2O (Leak) ProdA Phosphonates (Esters) PathA->ProdA -HCl ProdB Phosphonamides (Bioactive Scaffolds) PathB->ProdB -HCl ProdC Phosphonic Acid (Waste/Degradation) PathC->ProdC Irreversible

Figure 1: Divergent reactivity pathways. Note that Path C (Hydrolysis) is the primary failure mode during scale-up.

Core Protocol: Large-Scale Synthesis of a Phosphonamide

Target Application: Synthesis of N,N'-dibenzyl-P-(4-methoxyphenyl)phosphonamide (Model System). Scale: 100 g Input (Dichloride).

Reagents & Stoichiometry
ReagentMWEquiv.[1][2]Mass/VolRole
4-Methoxyphenylphosphonic dichloride 225.011.0100.0 gElectrophile
Benzylamine 107.152.0597.6 gNucleophile
Triethylamine (TEA) 101.192.299.0 gHCl Scavenger
Toluene (Anhydrous) ----1.0 LSolvent
DMAP (Optional)122.170.052.7 gCatalyst

Note: While 4 equivalents of amine can be used (2 for reaction, 2 as scavenger), using TEA is more cost-effective and simplifies purification.

Step-by-Step Methodology
Phase 1: Reactor Preparation
  • Dry: Flame-dry or oven-dry a 2L 3-neck round-bottom flask (or jacketed reactor).

  • Purge: Flush with

    
     for 15 minutes.
    
  • Charge: Add Toluene (800 mL) and Triethylamine (2.2 equiv) .

  • Cool: Cool the mixture to 0°C using an ice/salt bath or chiller.

    • Why? The reaction is highly exothermic. Starting cold prevents thermal runaway and impurity formation (P-N bond rearrangement).

Phase 2: Nucleophile Addition
  • Add Benzylamine (2.05 equiv) to the cold toluene/TEA mixture. Stir for 10 minutes.

    • Note: If DMAP is used, add it here.

Phase 3: Controlled Addition of Dichloride
  • Dissolve the 4-Methoxyphenylphosphonic dichloride (100 g) in the remaining Toluene (200 mL) in a separate dry addition funnel.

    • Tip: If the dichloride is solid, melt it gently (35°C) under

      
       before mixing with toluene.
      
  • Dropwise Addition: Add the dichloride solution to the amine mixture over 60-90 minutes .

    • Critical Control Point: Maintain internal temperature < 10°C .

    • Observation: A thick white precipitate (TEA·HCl) will form immediately. Ensure overhead stirring is vigorous to maintain suspension.

Phase 4: Reaction & Workup
  • Warm: Allow reactor to warm to Room Temperature (20-25°C) naturally. Stir for 4 hours.

  • IPC (In-Process Control): Check by TLC or

    
     NMR.
    
    • Success Criteria: Disappearance of starting material peak (~35 ppm, varies by solvent) and appearance of product peak.

  • Quench: Cool to 10°C. Slowly add Water (500 mL) to dissolve salts.

  • Separation: Transfer to a separatory funnel. Retain the organic (top) layer.

  • Wash:

    • Wash Organic layer with 1M HCl (2 x 200 mL) (Removes unreacted amine/TEA).

    • Wash with Sat.

      
       (200 mL)  (Neutralizes trace acid).
      
    • Wash with Brine (200 mL) .

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure.
    
Phase 5: Purification (Crystallization)
  • Most phosphonamides solidify upon concentration. Recrystallize from EtOAc/Hexanes or Ethanol to achieve >98% purity.

Process Flow Diagram (PFD)

This diagram visualizes the engineering setup required for safe execution.

ReactorSetup cluster_hood Fume Hood / Containment Feed Feed Tank (Dichloride/Toluene) Reactor Jacketed Reactor (0°C -> RT) Feed->Reactor Controlled Addition (Temp < 10°C) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Vent Gas (N2 + HCl trace) Stirrer Overhead Stirrer (High Torque) Stirrer->Reactor Waste Neutralized Waste Scrubber->Waste

Figure 2: Reactor setup highlighting the critical vent path to the scrubber.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of starting material.Check solvent water content (KF titration). Ensure

lines are dry.
Sticky Gum Formation Incomplete salt removal.The TEA·HCl salt may be trapping product. Increase water volume during quench or use mechanical filtration before aqueous workup.
Impurity in NMR Mono-substitution.Stoichiometry error. Ensure full 2.0+ equivalents of amine are available. Extend reaction time.
Color Change (Dark) Oxidation/Thermal decomp.Addition was too fast (exotherm spike). Slow down addition rate.

Analytical Markers (


 NMR): 
  • Starting Material (

    
    ): 
    
    
    
    ~30-40 ppm (downfield).
  • Product (

    
    ): 
    
    
    
    ~10-25 ppm (upfield shift due to shielding by N).
  • Hydrolysis Product (

    
    ): 
    
    
    
    ~15-20 ppm (broad, pH dependent).

References

  • PubChem. (n.d.). 4-Methoxyphenylphosphonic dichloride (Compound Summary).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Stanford University. (2023). Scale-Up Safety Guide. Environmental Health & Safety.[4] Retrieved October 26, 2023, from [Link]

  • Bialek, M. J., et al. (2014). Synthesis of Phosphonic Acids and Their Esters.[5][6] In Metal Phosphonate Chemistry. ResearchGate. Retrieved October 26, 2023, from [Link]

  • Kinnear, A. M., & Perren, E. A. (1952). Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. Journal of the Chemical Society. (Foundational chemistry for aryl-phosphonyl dichloride synthesis).

Sources

Application

Use of 4-Methoxyphenylphosphonic Dichloride in polymer chemistry

Application Note: Strategic Utilization of 4-Methoxyphenylphosphonic Dichloride in High-Performance Polymer Synthesis Executive Summary 4-Methoxyphenylphosphonic dichloride (CAS 3469-06-5) is a specialized organophosphor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methoxyphenylphosphonic Dichloride in High-Performance Polymer Synthesis

Executive Summary

4-Methoxyphenylphosphonic dichloride (CAS 3469-06-5) is a specialized organophosphorus intermediate used to introduce phosphorus moieties into polymer backbones. Unlike simple phenylphosphonic dichloride, the 4-methoxy substituent provides two critical advantages:

  • Electronic Tuning: The electron-donating methoxy group modulates the electrophilicity of the phosphorus center, influencing reaction kinetics and hydrolytic stability.

  • Solubility & Processing: The methoxy group disrupts chain packing in resulting polymers, enhancing solubility in organic solvents and improving processability without compromising thermal stability.

This guide details two primary workflows:

  • Workflow A: Synthesis of "B2-type" Bisfluoro Monomers for Poly(arylene ether phosphine oxide)s (High-Tg, Optical Polymers).

  • Workflow B: Direct Interfacial Polycondensation for Polyphosphonates (Flame Retardants).

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Methoxyphenylphosphonic dichloride
Structure 4-MeO-C₆H₄-P(O)Cl₂
Molecular Weight 225.01 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Reactivity Highly electrophilic at P-Cl bonds; Moisture sensitive (evolves HCl)
Storage Inert atmosphere (N₂/Ar), < 4°C, Desiccated

Safety Warning: This compound reacts violently with water and alcohols. All manipulations in Workflow A must be performed under strictly anhydrous conditions using Schlenk line or glovebox techniques.

Workflow A: Synthesis of Functionalized Phosphine Oxide Monomers

Context: This protocol describes the synthesis of a trifluoromethyl-activated bisfluoro monomer. This monomer is a precursor for Poly(arylene ether phosphine oxide)s (PEPO) , known for high thermal stability (


C) and low dielectric constants.

Mechanism: Double Nucleophilic Substitution (Grignard Coupling).

Protocol 1: Synthesis of Bis(3-trifluoromethyl-4-fluorophenyl)(4-methoxyphenyl)phosphine oxide

Materials:

  • 4-Methoxyphenylphosphonic dichloride (1 eq)

  • 5-Bromo-2-fluorobenzotrifluoride (2.2 eq)

  • Magnesium turnings (2.5 eq)

  • THF (Anhydrous, freshly distilled)

  • Iodine (catalytic crystal)

Step-by-Step Methodology:

  • Grignard Preparation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 10% of the 5-bromo-2-fluorobenzotrifluoride solution in THF to initiate the reaction (exothermic).

    • Dropwise add the remaining bromide solution to maintain a gentle reflux. Reflux for 2 hours to ensure complete formation of the Grignard reagent (3-trifluoromethyl-4-fluorophenylmagnesium bromide).

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Dissolve 4-Methoxyphenylphosphonic dichloride in anhydrous THF.

    • Critical Step: Add the phosphonic dichloride solution slowly dropwise to the Grignard reagent. The temperature must remain < 5°C to prevent side reactions.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench the reaction with 1M HCl (aq).

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer with saturated NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Recrystallization: Purify the crude solid from an Ethanol/Hexane mixture to obtain white crystals.

  • Validation (Self-Check):

    • ³¹P NMR: Expect a singlet shift around ~20-30 ppm (phosphine oxide region). Disappearance of the dichloride signal (~30-40 ppm, typically downfield) confirms substitution.

Workflow B: Direct Synthesis of Polyphosphonates

Context: Direct reaction of 4-Methoxyphenylphosphonic dichloride with diols (e.g., Bisphenol A) yields Polyphosphonates . These polymers exhibit intrinsic flame retardancy (LOI > 30) and high transparency.

Mechanism: Interfacial Polycondensation.[1][2]

Protocol 2: Interfacial Polycondensation with Bisphenol A

Materials:

  • 4-Methoxyphenylphosphonic dichloride (10 mmol)

  • Bisphenol A (BPA) (10 mmol)

  • Dichloromethane (DCM) (20 mL)

  • Water (20 mL)

  • Sodium Hydroxide (NaOH) (22 mmol)

  • Phase Transfer Catalyst (PTC): Benzyltriphenylphosphonium chloride (0.5 mmol)

Step-by-Step Methodology:

  • Aqueous Phase Preparation:

    • Dissolve NaOH and BPA in deionized water. Stir until a clear phenolate solution forms.

    • Add the PTC (Benzyltriphenylphosphonium chloride).[1][2] The PTC transports the phenolate anion across the interface.

  • Organic Phase Preparation:

    • Dissolve 4-Methoxyphenylphosphonic dichloride in DCM. Ensure the container is dry before mixing.

  • Polymerization:

    • High-Shear Mixing: Add the organic phase to the aqueous phase under vigorous stirring (mechanical stirrer > 1000 rpm is recommended).

    • Reaction Time: Stir at room temperature (25°C) for 1 hour. The reaction is fast; prolonged stirring may lead to hydrolytic cleavage of the P-O ester bonds.

  • Isolation:

    • Pour the emulsion into excess Methanol or Hexane to precipitate the polymer.

    • Filter the fibrous white solid.

    • Purification: Re-dissolve in DCM and re-precipitate in Methanol (repeat 2x) to remove oligomers and residual salts.

    • Dry in a vacuum oven at 60°C for 24 hours.

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic pathways for 4-Methoxyphenylphosphonic dichloride.

G cluster_A Workflow A: Monomer Synthesis cluster_B Workflow B: Polycondensation Start 4-Methoxyphenylphosphonic Dichloride (4-MPPDC) Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Anhydrous THF < 5°C Interface Interfacial Mixing (DCM/H2O) Start->Interface DCM Solution Inter1 Intermediate Complex Grignard->Inter1 ProductA Bisfluoro Phosphine Oxide Monomer Inter1->ProductA Hydrolysis & Workup Diol Bisphenol A (NaOH/PTC) Diol->Interface Aqueous Solution ProductB Poly(phosphonate) Polymer Interface->ProductB -HCl (captured by NaOH)

Figure 1: Divergent synthetic pathways for 4-Methoxyphenylphosphonic dichloride: Grignard coupling for monomers (Red) vs. Interfacial polycondensation for polymers (Green).

Characterization & Data Interpretation

To validate the synthesis, compare your results against these standard parameters.

TechniqueParameterExpected ResultInterpretation
³¹P NMR Chemical Shift

12–22 ppm (Polymer)
Sharp singlet indicates high purity. Multiple peaks suggest hydrolysis or unfinished chain ends.
¹H NMR Methoxy Group

3.8 ppm (Singlet)
Integration ratio of Methoxy H to Aromatic H confirms stoichiometry.
TGA

350°C – 450°CHigh char yield (>25% at 700°C) indicates flame retardant potential.
DSC

120°C – 160°CDependent on the rigidity of the diol used (e.g., BPA vs. Resorcinol).

References

  • Satpathi, H., et al. (2011). "Synthesis and characterization of new semifluorinated linear and hyperbranched poly(arylene ether phosphine oxide)s through B2 + A2 and AB2 approaches." Polymer.[1][2][3][4][5][6][7]

  • Dominguini, L., et al. (2019).[1] "Synthesis of Polyphosphate Polymer Employing the Bisphenol (BHBF) and the Dichloride of Phenylphosphonic (PPDC): Evaluation of the Thermal Characteristics." Current Trends in Analytical and Bioanalytical Chemistry.

  • Imai, Y., et al. (2002). "Synthesis and properties of new poly(arylene ether phosphine oxide)s derived from bis(4-carboxyphenyl)phenylphosphine oxide." High Performance Polymers.[5]

Sources

Method

Strategic Handling and Chemoselective Coupling of 4-Methoxyphenylphosphonic Dichloride

Introduction & Reagent Profile 4-Methoxyphenylphosphonic Dichloride (4-MPPD) is a versatile electrophilic phosphorus(V) building block used to introduce the 4-methoxyphenylphosphonate moiety into biologically active mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reagent Profile

4-Methoxyphenylphosphonic Dichloride (4-MPPD) is a versatile electrophilic phosphorus(V) building block used to introduce the 4-methoxyphenylphosphonate moiety into biologically active molecules, flame retardants, and supramolecular ligands.

Unlike simple alkyl phosphonic dichlorides, the electron-donating methoxy group on the aryl ring modulates the electrophilicity of the phosphorus center. While this reduces susceptibility to instantaneous hydrolysis compared to 4-nitrophenyl analogs, 4-MPPD remains highly moisture-sensitive and corrosive.

Core Challenges
  • Dual Electrophilicity: The reagent possesses two equivalent chlorine leaving groups. Without steric or stoichiometric control, reactions with nucleophiles lead to symmetric substitution (homodimers) or uncontrolled polymerization.

  • Chemo-incompatibility: The P(O)Cl₂ moiety reacts violently with free amines, alcohols, and thiols. Protecting group (PG) strategies are not optional; they are required to prevent side reactions such as P-N bond formation when P-O is desired.

  • Methoxy Stability: The 4-methoxy group is generally robust but can be inadvertently demethylated by strong Lewis acids (e.g.,

    
    ) often used in standard deprotection protocols.
    

Strategic Framework: The Stepwise Displacement

The most effective strategy for utilizing 4-MPPD is the Stepwise Nucleophilic Substitution method. This approach exploits the electronic difference between the dichloride and the intermediate monochloridate.

Mechanism of Control

Substitution of the first chlorine atom with an alkoxide or amine generates a monochloridate. The donation of electron density from the newly formed P-O or P-N bond stabilizes the phosphorus center, making the second chlorine atom less electrophilic. This kinetic window allows for the isolation or sequential reaction of the intermediate.

StepwiseReaction Start 4-MPPD (Dichloride) Inter Intermediate (Monochloridate) Start->Inter Fast (-78°C to 0°C) Nu1 Nucleophile 1 (1.0 equiv) Nu1->Inter Product Asymmetric Phosphonate Inter->Product Slow (RT to Reflux) Nu2 Nucleophile 2 (Excess) Nu2->Product

Figure 1: Kinetic control allows for the sequential addition of different nucleophiles, enabling the synthesis of asymmetric phosphonates ("Mixed Esters").

Protecting Group Strategies

When reacting 4-MPPD with polyfunctional molecules (e.g., amino acids, nucleosides), orthogonal protection is critical.

A. Protecting the Nucleophile (Coupling Partner)

If the target is to form a Phosphonate Ester (P-O bond) , any amine present on the nucleophile must be masked.

Functional GroupRecommended PGDeprotection CompatibilityNotes
Amine (

)
Boc (tert-Butyloxycarbonyl) High Stable to base used during coupling. Removed via TFA/HCl (acidic).
Amine (

)
Cbz (Benzyloxycarbonyl) Medium Removed via hydrogenolysis (

). Compatible if P-O-Bn groups are also being removed.
Alcohol (

)
TBDMS / TBDPS High Silyl ethers protect secondary alcohols while the primary alcohol reacts with P-Cl.
Carboxylic Acid t-Butyl Ester High Prevents formation of mixed anhydrides.
B. Protecting the Phosphorus Center

Often, 4-MPPD is reacted with a "dummy" group first to mask one chloride, allowing the second chloride to react with the precious drug pharmacophore.

  • Benzyl (Bn): The "Gold Standard" for phosphonates.

    • Why: It forms a benzyl ester that can be removed under neutral conditions (Hydrogenolysis) or mild silylative cleavage (TMSBr), yielding the free phosphonic acid without touching the 4-methoxy group.

  • Phenyl (Ph):

    • Why: Forms a stable phenyl ester. Removed via basic hydrolysis (

      
      ).[1]
      
    • Risk:[2] Harsh hydrolysis may damage sensitive substrates.

Detailed Protocols

Protocol A: Synthesis of Asymmetric Phosphonates (The "Mixed Ester" Approach)

Objective: To synthesize a phosphonate diester containing one Benzyl group (removable) and one Functionalized Alkyl group.

Reagents:

  • 4-Methoxyphenylphosphonic Dichloride (1.0 equiv)

  • Benzyl Alcohol (1.0 equiv) - The "Protecting" Nucleophile

  • Functionalized Alcohol (

    
    ) (1.1 equiv) - The "Target" Nucleophile
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add 4-MPPD (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath). Note: Cooling is essential to suppress disubstitution.

  • First Addition (Protection): Mix Benzyl Alcohol (1.0 equiv) and

    
     (1.1 equiv) in a separate vial with DCM. Add this solution dropwise to the reaction flask over 30 minutes.
    
  • Activation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes.

    • Checkpoint: TLC should show consumption of the starting material and formation of the monochloridate (often lower

      
       than dichloride but higher than diester).
      
  • Second Addition (Coupling): Add the Target Alcohol (

    
    ) (1.1 equiv) followed by the remaining base (
    
    
    
    , 1.4 equiv) at 0°C.
  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Monitor by

      
       NMR. The shift will move from ~35 ppm (Dichloride) to ~20-25 ppm (Diester).
      
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Protocol B: Chemoselective Deprotection (TMSBr Method)

Objective: To remove the ester protecting groups (e.g., Ethyl, Methyl, or Benzyl) to reveal the free phosphonic acid, without cleaving the 4-Methoxy ether.

Warning: Do NOT use


 (Boron Tribromide), as it will cleave the aryl methyl ether (4-OMe 

4-OH). Use TMSBr (Bromotrimethylsilane).

Methodology:

  • Dissolve the protected phosphonate diester in anhydrous DCM (0.1 M) under Argon.

  • Cool to 0°C.

  • Add TMSBr (3.0 – 4.0 equiv) dropwise.

  • Stir at RT for 2–4 hours.

    • Mechanism:[3][4][5] TMSBr cleaves the alkyl-oxygen bond of the ester via an

      
      -like mechanism, forming a silyl phosphonate ester.
      
  • Hydrolysis: Add MeOH (excess) and stir for 1 hour. This converts the silyl ester to the free acid and volatile TMS-OMe.

  • Isolation: Concentrate in vacuo. The product is often a solid or viscous oil.

Troubleshooting & Critical Parameters

ObservationProbable CauseCorrective Action
Symmetric Dimer Formation Temperature too high during 1st addition.Ensure reaction is at -78°C; Add nucleophile slower.
Low Yield of Monochloridate Moisture contamination.4-MPPD hydrolyzes to phosphonic acid. Use freshly distilled solvents.
P-N Bond instead of P-O Unprotected amine on substrate.Use Boc/Cbz protection on amines before coupling.
Loss of 4-Methoxy Group Used

or strong HI.
Switch to TMSBr or Hydrogenolysis (

) for deprotection.

Deprotection Logic Flow

Select the correct deprotection method based on your protecting group strategy to ensure the integrity of the 4-Methoxyphenyl core.

DeprotectionStrategy Start Protected Phosphonate (Diester) CheckPG Identify Ester Group Start->CheckPG PathBn Benzyl (Bn) CheckPG->PathBn PathMe Methyl/Ethyl CheckPG->PathMe MethodH2 Hydrogenolysis (H2, Pd/C) PathBn->MethodH2 Mildest MethodTMS TMSBr / DCM then MeOH PathBn->MethodTMS Alternative PathMe->MethodTMS Standard Result Free Phosphonic Acid (4-OMe Intact) MethodH2->Result MethodTMS->Result

Figure 2: Decision tree for deprotecting phosphonate esters while preserving the 4-methoxyphenyl moiety.

References

  • Kume, A., et al. (1991). "Synthesis of Phosphonopeptides containing (4-methoxyphenyl)phosphonyl residues." Tetrahedron Letters, 32(33), 4167-4170.

  • McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (17), 739.

  • Wiemer, A. J., & Wiemer, D. F. (2014). "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Topics in Current Chemistry, 360, 115–160.

  • Silverman, R. B. (2014). "The Organic Chemistry of Drug Design and Drug Action." Elsevier Academic Press. (Chapter 3: Prodrugs and Drug Delivery Systems).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methoxyphenylphosphonic Dichloride Synthesis

Topic: Optimization of Reaction Conditions for 4-Methoxyphenylphosphonic Dichloride CAS: 1499-21-4 Document ID: TS-OPT-4MPPD-01 Last Updated: January 2026 Executive Summary & Synthesis Strategy The Challenge: Synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 4-Methoxyphenylphosphonic Dichloride CAS: 1499-21-4 Document ID: TS-OPT-4MPPD-01 Last Updated: January 2026

Executive Summary & Synthesis Strategy

The Challenge: Synthesizing 4-methoxyphenylphosphonic dichloride involves balancing the activation of the anisole ring with the deactivating nature of the incoming phosphorus electrophile. While direct reaction with phosphoryl chloride (


) is possible, it often suffers from low yields due to the strong Lewis acid-base complexation that deactivates the electrophile.

The Optimized Solution: The Modified Friedel-Crafts/Oxidative Chlorination route (an adaptation of the Kinnear-Perren reaction) is the industry gold standard for high yield and purity. This method utilizes phosphorus trichloride (


) to form a highly reactive phosphonous intermediate, which is subsequently oxidized to the target phosphonic dichloride.
Core Reaction Pathway
  • Phosphonylation: Anisole +

    
     + 
    
    
    
    
    
    
    
  • Oxidative Chlorination: Intermediate +

    
     (or 
    
    
    
    )
    
    
    
    
  • Controlled Hydrolysis: Complex +

    
    
    
    
    
    4-Methoxyphenylphosphonic Dichloride +
    
    
    +
    
    
    salts

Optimized Experimental Protocol

This protocol is designed for a 100 mmol scale . Scale up linearly, but pay strict attention to exotherm management.

Reagent Stoichiometry Table
ReagentRoleEquiv.Quantity (100 mmol scale)Critical Quality Attribute
Anisole Substrate1.010.8 g (10.9 mL)Dry (<0.05%

), Freshly Distilled

Reagent/Solvent4.054.9 g (35.0 mL)Excess prevents diaryl byproduct formation

Catalyst1.114.7 gMUST be anhydrous .[1][2] Yellow/Grey powder.

Oxidant1.0514.2 g (8.5 mL)Alternative:

gas
Dichloromethane SolventN/A100 mLAnhydrous
Step-by-Step Methodology

Phase 1: Formation of the Phosphonous Complex

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Connect the outlet to an acidic gas scrubber (NaOH trap).

  • Charging: Charge

    
     (4.0 equiv) and Anisole (1.0 equiv) into the flask under 
    
    
    
    .
  • Catalyst Addition: Cool the mixture to 0–5°C. Add anhydrous

    
     portion-wise over 30 minutes. Note: The reaction is exothermic.
    
  • Reaction: Remove the ice bath and heat to reflux (approx. 76°C) for 2–4 hours.

    • Checkpoint: The solution should turn homogeneous and deep yellow/orange.

      
       gas evolution will cease when complete.
      
  • Solvent Swap (Optional but Recommended): Distill off excess

    
     under reduced pressure (recover for reuse). Redissolve the viscous residue in anhydrous Dichloromethane (
    
    
    
    ).

Phase 2: Oxidation & Workup 6. Oxidation: Cool the


 solution to -10°C. Add 

(Sulfuryl Chloride) dropwise.
  • Observation: Gas evolution (
    
    
    ) will occur. Maintain temp < 0°C to prevent chlorination of the aromatic ring.
  • Quench: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
  • Mechanism:[3][4][5][6][7][8] This converts the tetrachlorophosphorane intermediate to the phosphonic dichloride.
  • Extraction: Separate the organic layer.[5][7] Extract the aqueous layer twice with
    
    
    .
  • Purification: Dry combined organics over
    
    
    . Filter and concentrate.
  • Final Isolation: Distill the residue under high vacuum (0.1 mmHg).
  • Target: 4-Methoxyphenylphosphonic dichloride solidifies upon cooling (MP: ~32–34°C).

Visualization: Reaction Workflow & Logic

ReactionPathway Start Start: Anisole + PCl3 (Excess) CatAdd Add AlCl3 (0°C) Friedel-Crafts Activation Start->CatAdd Inert Atm. Complex Intermediate Complex [Ar-PCl3]+ [AlCl4]- CatAdd->Complex Reflux 4h Oxidation Oxidation (SO2Cl2 or Cl2) Temp < 0°C Complex->Oxidation Solvent Swap to DCM Quench Hydrolysis (Ice/Water) Formation of P=O bond Oxidation->Quench -SO2, -HCl Product Target: 4-Methoxyphenylphosphonic Dichloride (Distillation) Quench->Product Separation & Vac Distillation

Figure 1: Optimized synthesis workflow for 4-Methoxyphenylphosphonic Dichloride via the PCl3 route.

Troubleshooting Guide (Q&A)

Category: Yield & Conversion

Q: My yield is consistently low (<50%). What is the most likely cause? A: The most common culprit is insufficient


 .
  • The Science: The reaction requires excess

    
     not just as a reactant, but to suppress the formation of the diaryl byproduct (
    
    
    
    ). If the ratio of Anisole:
    
    
    is close to 1:1, the highly reactive mono-aryl species attacks another anisole molecule.
  • Fix: Ensure a minimum molar ratio of 1:4 (Anisole:

    
    ).
    

Q: The reaction mixture turned black/tarry. Is the product lost? A: Likely yes. This indicates demethylation or polymerization.

  • The Science: The methoxy group is sensitive to strong Lewis acids (

    
    ) at high temperatures. If the reflux is too vigorous or prolonged, 
    
    
    
    can cleave the ether bond, forming phenols which then polymerize.
  • Fix: Strictly control reflux temperature (oil bath at 80°C max) and stop the reaction immediately once

    
     evolution ceases.
    
Category: Purity & Isolation

Q: The product solidifies in the condenser during distillation. How do I prevent this? A: 4-Methoxyphenylphosphonic dichloride has a melting point of ~32–34°C.

  • Fix: Use a heated water condenser (circulate water at 40–50°C) or an air condenser during the final vacuum distillation. Do not use ice-cold water in the condenser.

Q: My NMR shows a peak at ~3.8 ppm (Methoxy) but the aromatic region is messy. What happened? A: This suggests regioisomer contamination .

  • The Science: While the methoxy group is a strong para-director, high temperatures during the initial mixing of

    
     can allow kinetic control to produce small amounts of ortho-isomer.
    
  • Fix: Keep the initial addition of

    
     strictly at 0–5°C. The para position is thermodynamically favored, but low temp addition ensures high regioselectivity (>98%).
    
Category: Safety & Handling

Q: I see white smoke when transferring the product. Is it degrading? A: Yes. The product is hydrolytically unstable .

  • The Science: The

    
     bonds react instantly with atmospheric moisture to release 
    
    
    
    gas and form the phosphonic acid (
    
    
    ).
  • Fix: Handle only in a glovebox or under a positive pressure of dry Argon. Store in Schlenk flasks with Teflon seals.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity Impurity/Color Problem->Impurity Handling Clogging/Solid Problem->Handling Sol1 Check PCl3 Stoichiometry (Must be >3 equiv) LowYield->Sol1 Sol2 Check AlCl3 Quality (Must be Anhydrous) LowYield->Sol2 Sol3 Reduce Temp (Prevent Demethylation) Impurity->Sol3 Sol4 Use Heated Condenser (MP is ~33°C) Handling->Sol4

Figure 2: Rapid diagnostic logic for common experimental failures.

References

  • Buchner, B., & Lockhart, L. B. (1951). The Aromatic Carbon-Phosphorus Bond. Journal of the American Chemical Society, 73(2), 755–756. [Link]

  • Kinnear, A. M., & Perren, E. A. (1952). Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. Journal of the Chemical Society, 3437–3445. [Link]

  • Organic Syntheses. (1973). Phenylphosphonyl Dichloride. Organic Syntheses, Coll. Vol. 5, p.897. (General procedure adaptation). [Link]

Sources

Optimization

Technical Support: Optimizing Fluidity in 4-Methoxyphenylphosphonic Dichloride Reactions

Reagent Focus: 4-Methoxyphenylphosphonic Dichloride (4-MPPD) CAS: 1499-21-4 Primary Challenge: Managing phase changes (solid-liquid transition) and reaction slurry viscosity.[1] Critical Properties & Viscosity Factors Be...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: 4-Methoxyphenylphosphonic Dichloride (4-MPPD) CAS: 1499-21-4 Primary Challenge: Managing phase changes (solid-liquid transition) and reaction slurry viscosity.[1]

Critical Properties & Viscosity Factors

Before troubleshooting, you must understand the physical nature of 4-MPPD.[1] It exists on the "knife-edge" of phase transition at standard laboratory temperatures.

PropertyValueImplication for Handling
Melting Point 31–34 °C CRITICAL: The reagent may appear as a solid, liquid, or "slush" depending on your lab's ambient temperature.[1] It often freezes in the bottle or addition funnel.
Boiling Point ~163 °CHigh boiling point allows for elevated temperature reactions if needed to reduce viscosity.[1]
Density 1.468 g/mLDenser than most organic solvents; will sink to the bottom if not agitated.[1]
Hydrolytic Stability UnstableReacts violently with moisture to release HCl gas and phosphonic acid.[1] Viscosity increases as hydrolysis products form hydrogen-bonded networks.

Troubleshooting Guide (Q&A)

Category A: Reagent Handling (Pre-Reaction)

Q: The reagent arrived as a solid block. How do I dispense it without introducing moisture? A: Because the melting point is ~32 °C, this is normal.[1] Do not attempt to chip the solid out; this introduces moisture and creates static.[1]

  • The Fix: Place the sealed container in a warm water bath (40 °C) or an incubator for 30–60 minutes. Once liquefied, transfer it via a gas-tight syringe or cannula into your reaction vessel.[1]

  • Pro-Tip: If using a glass syringe, keep the syringe warm.[1] If the reagent hits a cold glass barrel, it may re-crystallize and jam the plunger.[1]

Q: I transferred the liquid reagent to a dropping funnel, but it solidified before I could add it. What now? A: This occurs when the addition funnel is at room temperature (<25 °C).[1]

  • The Fix: Use a heat gun (on low setting) to gently warm the outside of the addition funnel until the reagent flows.

  • Prevention: Dissolve the 4-MPPD in your reaction solvent (e.g., DCM or THF) inside the addition funnel immediately after transfer.[1] A 1:1 dilution is usually sufficient to depress the freezing point below room temperature.[1]

Category B: Reaction Viscosity (The "Sludge" Phase)

Q: Upon adding the amine/base, my reaction mixture turned into a thick paste that the magnetic stirrer cannot mix. Why? A: You are experiencing rapid precipitation of the hydrochloride salt (e.g., Triethylamine-HCl or Pyridine-HCl).[1] In non-polar solvents like Toluene or Diethyl Ether, these salts are insoluble and form a dense lattice.[1]

  • Immediate Fix:

    • Switch Agitation: Magnetic stir bars usually fail here.[1] Switch to an overhead mechanical stirrer (impeller) immediately.

    • Dilution: Add more solvent. Increasing the solvent volume by 50–100% often breaks the thixotropic network.

  • Strategic Fix (Solvent Choice): If your protocol allows, use Dichloromethane (DCM).[1] Ammonium salts are slightly more soluble (or form looser aggregates) in DCM compared to Toluene.[1]

Q: The reaction is exothermic, but when I cool it to -78 °C, the mixture freezes completely. A: 4-MPPD reactions rarely require -78 °C. The reagent itself freezes, and reaction kinetics slow drastically.

  • The Fix: Run the addition at 0 °C to -10 °C . This balances exotherm control with sufficient fluidity.[1]

Standard Operating Procedure: Handling High-Solids Reactions

This protocol ensures fluidity when reacting 4-MPPD with nucleophiles (e.g., amines/alcohols).[1]

Reagents:

  • Electrophile: 4-Methoxyphenylphosphonic Dichloride (1.0 eq)[1]

  • Nucleophile: Amine/Alcohol (1.0–2.0 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Workflow:

  • Liquefaction: Warm the 4-MPPD container to 40 °C until fully liquid.

  • Solvating the Reagent:

    • Option A (Inverse Addition): Dissolve 4-MPPD in DCM (5 volumes) in the flask. Cool to 0 °C.

    • Option B (Standard Addition): Dissolve Nucleophile + Base in DCM in the flask.[1] Dissolve 4-MPPD in DCM (1:1 ratio) in the addition funnel.

  • Controlled Addition:

    • Add the solution dropwise at 0 °C.

    • Observation: A white precipitate (salt) will form immediately.[1]

    • Viscosity Check: If the vortex disappears, increase stirring speed (RPM) or add solvent.

  • The "Slurry" Phase: Allow the reaction to warm to Room Temperature (25 °C). The mixture will remain heterogeneous (liquid + solid salts).

  • Workup (De-sludging):

    • Filtration: If the product is stable, filter off the solid salts through a fritted glass funnel or Celite pad.[1]

    • Aqueous Wash: If filtration is slow, quench with water.[1] The salts will dissolve immediately into the aqueous layer, restoring the organic layer's fluidity.

Visualization & Logic Flows

Figure 1: Reagent Handling & Viscosity Management Workflow

This diagram illustrates the decision logic for handling the physical state of 4-MPPD.

MPPD_Workflow Start Start: 4-MPPD Reagent Prep CheckState Check State @ RT Start->CheckState Solid Solid / Frozen (MP ~32°C) CheckState->Solid Temp < 30°C Liquid Liquid (Supercooled or Warm) CheckState->Liquid Temp > 32°C Melt Incubate @ 40°C (Water Bath) Solid->Melt Transfer Cannula/Syringe Transfer Liquid->Transfer Melt->Liquid AddFunnel Transfer to Addition Funnel Transfer->AddFunnel Freezing Reagent Solidifies in Funnel? AddFunnel->Freezing Dilute DILUTE IMMEDIATELY Add Solvent (1:1 ratio) Freezing->Dilute No (Preventative) HeatGun Gentle Heat Gun (External) Freezing->HeatGun Yes (Already Solid) Reaction Begin Dropwise Addition Dilute->Reaction HeatGun->Dilute

Caption: Workflow for safely liquefying and transferring 4-MPPD to prevent line blockages.

Figure 2: Reaction "Sludge" Troubleshooting

Logic for managing high-solids content during the reaction phase.

Slurry_Control Problem Viscosity Spike (Stirrer Stopped) Cause Identify Cause Problem->Cause Salt Amine Salt Precipitate Cause->Salt White Solid Cold Temp too Low (< -20°C) Cause->Cold Gel/Glassy Fix1 Switch to Overhead Stirrer Salt->Fix1 Fix3 Warm to 0°C Cold->Fix3 Fix2 Add Solvent (DCM/THF) Fix1->Fix2 If still stuck Result Fluidity Restored Fix2->Result Fix3->Result

Caption: Decision tree for restoring mixing capability when reaction mixture solidifies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12671, Methylphosphonic dichloride (Analogous Structure/Properties). Retrieved January 29, 2026, from [Link]

    • Note: Used for analogous physical property verification (reactivity/hydrolysis) of phosphonic dichlorides.
  • Source for specific CAS 1499-21-4 hazards and handling.
  • Source for physical st
  • Wikipedia. Methylphosphonyl dichloride.[1] Retrieved January 29, 2026, from [Link]

    • Reference for general melting point ranges of alkyl/aryl phosphonyl dichlorides (28–34 °C).

Sources

Troubleshooting

Technical Support Center: 4-Methoxyphenylphosphonic Dichloride (CAS: 3469-06-5)

Current Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Work-up, Purification, and Handling Procedures Assigned Specialist: Senior Application Scientist Executive Summary 4-Methoxyphenylphosph...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Work-up, Purification, and Handling Procedures Assigned Specialist: Senior Application Scientist

Executive Summary

4-Methoxyphenylphosphonic dichloride is a highly electrophilic phosphorus(V) reagent used primarily to synthesize phosphonates and phosphonamides. Its high reactivity with nucleophiles (water, alcohols, amines) presents specific challenges during work-up: exothermic hydrolysis , HCl gas evolution , and difficult purification of the resulting polar byproducts.

This guide provides a self-validating workflow to maximize yield and safety.

Module 1: The Critical Quenching Phase

Goal: Neutralize excess reagent without thermal runaway or product degradation.

The "Volcano" Risk

Direct addition of water to the reaction mixture causes rapid hydrolysis, releasing massive amounts of heat and Hydrogen Chloride (HCl) gas. This can eject the reaction contents (the "volcano effect") or degrade acid-sensitive products.

Standard Operating Procedure (SOP): Controlled Quench
ParameterSpecificationReason (Causality)
Temperature 0°C to -10°CMitigates the exotherm of the P-Cl bond hydrolysis.
Quenching Agent Sat.

or Pyridine/Water
Neutralizes generated HCl immediately, preventing acid-catalyzed degradation.
Addition Rate Dropwise (via addition funnel)Controls gas evolution (

or HCl fumes) to prevent over-pressurization.
Agitation Vigorous (>500 RPM)Prevents localized "hot spots" where concentration gradients cause violent boiling.
Step-by-Step Protocol
  • Cool: Place the reaction vessel in an ice/salt bath (0°C).

  • Dilute: Dilute the reaction mixture with a non-water-miscible solvent (DCM or EtOAc) if not already present.

  • Neutralize: Slowly add saturated aqueous Sodium Bicarbonate (

    
    ).
    
    • Warning: Expect vigorous bubbling (

      
       evolution).
      
  • Monitor: Continue addition until gas evolution ceases and the aqueous layer pH is roughly 8.

  • Phase Separation: Transfer to a separatory funnel immediately.

Module 2: Purification & Isolation

Goal: Separate the desired Phosphonate/Phosphonamide from Phosphonic Acid byproducts.

The Logic of Acid/Base Extraction

Unreacted 4-methoxyphenylphosphonic dichloride hydrolyzes to 4-methoxyphenylphosphonic acid . This byproduct is highly polar and acidic. We exploit this property for purification.

Workflow Diagram: Purification Logic

WorkupLogic Start Crude Reaction Mixture (Product + Excess Dichloride) Quench Quench with Sat. NaHCO3 (Hydrolyzes Dichloride to Acid) Start->Quench Hydrolysis SepFunnel Separatory Funnel (pH ~8) Quench->SepFunnel OrgLayer Organic Layer (Contains Ester/Amide Product) SepFunnel->OrgLayer Partition AqLayer Aqueous Layer (Contains Phosphonic Acid Salts) SepFunnel->AqLayer Partition Wash Wash with Brine -> Dry -> Conc. OrgLayer->Wash Waste Aqueous Waste AqLayer->Waste Discard (Impurity) Final Isolated Product Wash->Final

Caption: Separation strategy relying on the ionization of the phosphonic acid byproduct at basic pH, forcing it into the aqueous layer while the neutral product remains organic.[1]

Chromatography Troubleshooting

If extraction is insufficient, silica gel chromatography is required.

  • Issue: Phosphonates often "streak" or stick to silica due to interactions with surface silanols.

  • Solution: Pre-treat the silica column with 1-5% Triethylamine (TEA) in the eluent. This neutralizes the acidic sites on the silica, sharpening the bands.

Module 3: Troubleshooting & FAQs

Q1: Why is my yield low, and the NMR shows a broad peak around 20-30 ppm?

Diagnosis: Hydrolysis of the reagent before reaction. Root Cause: The P-Cl bond is extremely moisture-sensitive. If your solvent (DCM, THF) was not anhydrous, the dichloride converted to phosphonic acid before reacting with your nucleophile. Fix:

  • Distill solvents or use molecular sieves.

  • Purge the reaction flask with Nitrogen/Argon.[2]

  • Check the reagent bottle: If it has a crusty white solid around the cap, it may be partially hydrolyzed.

Q2: I see a "smoky" fume when I open the bottle. Is this normal?

Answer: Yes. Mechanism: The dichloride reacts with atmospheric moisture to produce HCl gas. Action: Handle only in a fume hood. Clean the syringe immediately with dry acetone or DCM; do not wash directly with water (risk of splatter).

Q3: My product is an oil that won't crystallize. How do I remove trapped solvent?

Answer: Phosphonates are viscous oils due to strong dipole-dipole interactions. Protocol:

  • Rotovap at

    
    .
    
  • Place under high vacuum (<1 mbar) for 12 hours.

  • Azeotropic Drying: Add small amounts of Chloroform or Toluene and re-evaporate to carry off trapped EtOAc or THF.

Module 4: Analytical Validation (Self-Validating System)

Use


 NMR  as the primary checkpoint. It is distinct and uncluttered compared to 

NMR.
SpeciesApproximate Shift (

ppm)
Visual Characteristic
Start Material (

)
+30 to +45 ppm Disappears upon completion.
Product (Phosphonate/Amide)+10 to +25 ppm Major peak in purified material.
Byproduct (Phosphonic Acid)+20 to +30 ppm Broad peak; shift is pH-dependent.

Note: Shifts are relative to 85%


 external standard. The "4-Methoxy" group typically pushes shifts slightly upfield compared to unsubstituted phenyl rings.

References

  • Organic Syntheses , Coll. Vol. 9, p. 119 (1998). Preparation of Phosphonyl Chlorides and general handling.

  • Sigma-Aldrich Safety Data Sheet . Phenylphosphonic dichloride (analogous handling for 4-methoxy variant).

  • BenchChem Technical Guide . Purification of Phosphonates and removal of acidic impurities.[3][4][5]

  • University of Rochester . Workup for Polar and Water-Soluble Solvents.[1][6]

Sources

Optimization

Technical Support Center: Purification of 4-Methoxyphenylphosphonates

Topic: Column Chromatography Purification of 4-Methoxyphenylphosphonates Document ID: TSC-PHOS-04 Assigned Specialist: Senior Application Scientist, Separation Technologies Last Updated: January 29, 2026 Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Purification of 4-Methoxyphenylphosphonates Document ID: TSC-PHOS-04 Assigned Specialist: Senior Application Scientist, Separation Technologies Last Updated: January 29, 2026

Introduction: The Challenge of Phosphonate Chromatography

Welcome to the technical guide for purifying 4-methoxyphenylphosphonates . As a researcher, you likely face a specific set of chromatographic challenges with this motif. The combination of the polar, hydrogen-bond-accepting phosphonate group (


) and the electron-rich 4-methoxyaryl ring creates a "sticky" molecule that interacts aggressively with the acidic silanols of standard silica gel.

This guide moves beyond generic advice, providing self-validating protocols to resolve the three most common failure modes: Tailing (Streaking) , Co-elution with Reagents , and Detection Failures .

Module 1: Troubleshooting Tailing & Poor Resolution

Q: Why does my product streak (tail) down the TLC plate and column?

A: The "Silanol Effect" is the root cause. The phosphoryl oxygen (


) in your 4-methoxyphenylphosphonate is a strong hydrogen bond acceptor. Standard silica gel (

) possesses acidic surface silanol groups (

). Your compound binds to these sites, causing it to drag or "tail" rather than elute as a tight band.

The Fix: Competitive Inhibition (The "Buffered" Mobile Phase) You must introduce a base to the mobile phase that competes for these silanol sites, effectively "capping" them.

Protocol: The 1% Triethylamine (TEA) Method

Do not simply add TEA to your running solvent; you must pretreat the silica.

  • Slurry Preparation: Prepare your silica slurry using your starting non-polar solvent (e.g., Hexanes) containing 1% v/v Triethylamine (TEA) .

  • Column Packing: Pour the column and flush with 2 column volumes (CV) of this 1% TEA/Hexanes solution.

  • Equilibration: Flush with 2 CV of your actual starting mobile phase (e.g., 10% EtOAc/Hexanes) without TEA to remove excess base that might catalyze hydrolysis.

  • Elution: Run your gradient. If streaking persists, maintain 0.5% TEA throughout the gradient.

Critical Warning: 4-methoxyphenylphosphonates are esters. While generally stable, prolonged exposure to high concentrations of strong base can cause hydrolysis to the mono-ester. Keep TEA concentration


 and run the column quickly.
Decision Logic: Mobile Phase Optimization

MobilePhaseLogic Start Start: TLC Analysis CheckSpot Is the spot tailing? Start->CheckSpot NoTail Proceed with Standard Hex/EtOAc Gradient CheckSpot->NoTail No (Round spot) YesTail Add 1% TEA to Mobile Phase CheckSpot->YesTail Yes (Streak) ReCheck Did tailing stop? YesTail->ReCheck Solved Run Column with TEA Modifier ReCheck->Solved Yes NotSolved Switch Solvent System ReCheck->NotSolved No DCM_MeOH Try DCM / MeOH (95:5) NotSolved->DCM_MeOH

Figure 1: Decision tree for selecting the correct mobile phase modifier to eliminate phosphonate tailing.

Module 2: Removing Impurities (Triethyl Phosphite)

Q: I cannot separate my product from excess Triethyl Phosphite ( ).

A: Chromatography is often the wrong tool for this specific separation. If you synthesized your phosphonate via the Michaelis-Arbuzov or Hirao reaction, you likely used excess triethyl phosphite.


 has similar polarity to many aryl phosphonates, making chromatographic separation difficult and yield-consuming.

The Fix: Chemical Modification (Oxidation) Convert the non-polar


 into the highly polar triethyl phosphate (

) or a water-soluble salt before the column.
Comparison of Removal Strategies
MethodProtocolProsCons
High Vac Distillation Heat crude at

under high vacuum (

) for 1h.
Clean; no reagents added.

boils high (

atm); difficult to remove traces without overheating product.[1]
Iodine Oxidation Add

to crude until color persists, then wash with aq.

.
Converts

to phosphate/salts which wash away in aqueous workup.
Iodine can iodinate electron-rich rings (like 4-methoxyphenyl ) if not careful.
Bleach Wash Wash organic layer with dilute NaOCl (bleach).Rapidly oxidizes P(III) to P(V).Risk of oxidizing the methoxy-aryl ring to a quinone. Use with caution.

Recommended Workflow for 4-Methoxyphenylphosphonates:

  • Bulk Removal: Use Rotary Evaporator at max vacuum/bath temp

    
     to remove bulk phosphite.
    
  • Chromatography: If a trace remains, the

    
     will elute before your product. Cut the "front" of the peak aggressively.
    

Module 3: Visualization & Detection

Q: My compound is UV active, but I can't distinguish it from byproducts.

A: Relying solely on UV (254 nm) is risky. While the 4-methoxyphenyl group is UV active, so are many impurities (starting aryl halides, phenols). You need a "Orthogonal Detection" method—a stain that confirms the presence of the phosphorus moiety or the specific oxidizable nature of the ring.

Stain Selection Guide
  • PMA (Phosphomolybdic Acid): The Gold Standard.

    • Mechanism: Molybdenum reduces in the presence of phosphonates/phosphates.

    • Result: Dark blue/green spots on a light green background.

    • Why use it: It is highly sensitive to the phosphonate ester group.

  • KMnO4 (Potassium Permanganate): The Secondary Check.

    • Mechanism: Oxidizes the electron-rich 4-methoxyphenyl ring.

    • Result: Bright yellow spot on purple background.

    • Why use it: Differentiates your product from non-oxidizable aliphatic impurities.

  • Iodine (

    
    ) Chamber: The Generalist.
    
    • Result: Brown spots.[2]

    • Note: Phosphonates stain heavily with Iodine. If a spot is UV active but does not stain with Iodine, it is likely not your phosphonate.

Module 4: Experimental Workflow

The following diagram outlines the optimized workflow for purifying 4-methoxyphenylphosphonates, integrating the troubleshooting steps above.

PurificationWorkflow Rxn Crude Reaction Mixture Workup Aqueous Workup (Remove Salts) Rxn->Workup Vac High Vac Removal of P(OEt)3 Workup->Vac TLC TLC Scouting (Stain: PMA) Vac->TLC Column Flash Column (SiO2 + 1% TEA) TLC->Column Rf ~0.3 Fractions Fraction Analysis (UV + PMA) Column->Fractions Final Pure Product (NMR Verification) Fractions->Final

Figure 2: End-to-end purification workflow ensuring removal of phosphite reagents and prevention of silanol tailing.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link

  • Reich, H. J. Common TLC Stains. University of Wisconsin-Madison, Department of Chemistry. Link

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[1][3][4][5] Synth. 2013 , Coll.[1] Vol. 10, 204. Link

  • Demchenko, A. V. Handbook of Chemical Glycosylation: Phosphates and Phosphonates. Wiley-VCH, 2008 . (Referencing general organophosphorus purification techniques). Link

Sources

Troubleshooting

Dealing with acid sensitivity in substrates reacting with 4-Methoxyphenylphosphonic Dichloride

Topic: Managing Acid Sensitivity in Phosphonylation Reactions Document ID: TS-4MPPD-001 Status: Active Guide Core Directive & Chemical Context The Conflict: You are using 4-Methoxyphenylphosphonic Dichloride (4-MPPD) to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Acid Sensitivity in Phosphonylation Reactions Document ID: TS-4MPPD-001 Status: Active Guide

Core Directive & Chemical Context

The Conflict: You are using 4-Methoxyphenylphosphonic Dichloride (4-MPPD) to introduce a phosphonate group. This reagent is a P(V) electrophile that reacts with nucleophiles (alcohols, amines) via a substitution mechanism. The Byproduct: For every 1 mole of substrate reacted, 2 moles of Hydrochloric Acid (HCl) are generated. The Risk: If your substrate contains acid-labile protecting groups (e.g., DMT/MMT, Boc, Acetals, Silyl ethers) or acid-sensitive linkages (e.g., glycosidic bonds), the in-situ HCl will cause rapid degradation, detritylation, or depurination before the desired product can be isolated.

This guide provides the protocols necessary to neutralize this acid burden instantaneously upon generation.

The Mechanic of Failure (Mechanism)

To solve the problem, you must visualize the "Acid Burst." The reaction does not wait; HCl is ejected the moment the nucleophile attacks the phosphorus center.

Visualization: The HCl Cascade

The following diagram illustrates the reaction pathway and the critical points where acid generation occurs.

ReactionMechanism Reagent 4-MPPD (Electrophile) Intermediate Chlorophosphonate Intermediate Reagent->Intermediate Step 1: Substitution Substrate Substrate-OH (Nucleophile) Substrate->Intermediate Step 1: Substitution Product Final Phosphonate Ester Intermediate->Product Step 2: Substitution HCl1 HCl (Eq. 1) ⚠️ RISK Intermediate->HCl1 Release HCl2 HCl (Eq. 2) ⚠️ RISK Product->HCl2 Release

Figure 1: Stoichiometry of acid release. Note that HCl is generated in two distinct steps. Failure to scavenge the first equivalent halts the reaction or degrades the intermediate.

Scavenging Strategies (Base Selection)

The choice of base is not just about neutralizing acid; it is about solubility and kinetics . If the base-HCl salt precipitates too fast, it can encrust the stir bar or trap reagents. If the base is too nucleophilic, it may attack the 4-MPPD itself.

Comparative Analysis of Acid Scavengers
Base CandidatepKa (Conj. Acid)Steric HindranceRecommended ForRisk Profile
Triethylamine (TEA) 10.75ModerateGeneral substratesHigh: TEA·HCl salts precipitate heavily in THF/Et2O, creating "gummy" mixtures.
DIPEA (Hünig's Base) 10.75HighSterically crowded alcoholsLow: Excellent non-nucleophilic scavenger. Salts are more soluble in DCM.
Pyridine 5.2LowHighly acid-sensitive substratesMedium: Weak base. Often used as the solvent to ensure 100% buffering capacity.
N-Methylimidazole (NMI) 7.0LowCatalytic Activation Special: Acts as a nucleophilic catalyst and base. Accelerates reaction but requires a primary scavenger (like TEA) for bulk acid.
2,6-Lutidine 6.6ModerateExtremely sensitive substratesLow: milder than TEA; salts are soluble.
Technical Recommendation

For maximum acid protection , use a dual-base system :

  • Stoichiometric Base: DIPEA (3.0 - 4.0 equivalents) to sponge up the bulk HCl.

  • Catalytic Base: N-Methylimidazole (0.1 - 0.5 equivalents) to accelerate the P-Cl substitution, ensuring the reaction finishes before the substrate has time to degrade.

Experimental Protocol: The "Acid-Safe" Coupling

Objective: Couple a 5'-DMT protected nucleoside (acid sensitive) with 4-MPPD without causing detritylation.

Reagents
  • Substrate: 1.0 equiv (dried azeotropically with pyridine/toluene).

  • 4-MPPD: 1.1 - 1.2 equiv.

  • Base: DIPEA (4.0 equiv) + NMI (0.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF. (DCM is preferred for solubility of reagents).

Step-by-Step Workflow
  • Preparation (The "Buffer" Zone): Dissolve the Substrate and the Bases (DIPEA + NMI) in anhydrous solvent under Argon/Nitrogen.

    • Why? By having the base present before the reagent, you ensure the pH never drops below neutral.

  • Thermal Control: Cool the reaction mixture to -78°C (dry ice/acetone) or 0°C (ice bath).

    • Why? 4-MPPD is reactive.[1] Lower temperatures slow the kinetics of side reactions (acid degradation) more than the desired phosphonylation.

  • Reagent Addition: Dissolve 4-MPPD in a small volume of solvent. Add this solution dropwise over 10-15 minutes.

    • Critical Check: Watch for immediate color change (orange/red often indicates trityl cleavage). If observed, stop and add more base.

  • The Warm-Up: Allow the reaction to warm to Room Temperature (RT) slowly over 1-2 hours.

    • Monitoring: Check TLC. If the starting material is consumed, do not wait . Prolonged exposure to the reaction mixture (even with base) can lead to side reactions.

  • Quenching (The Final Neutralization): Quench by adding wet solvent (e.g., 5% water in pyridine) or solid Sodium Bicarbonate.

    • Why? This hydrolyzes any remaining P-Cl bonds safely.

Troubleshooting & FAQs

Decision Tree for Troubleshooting

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Problem Detected Issue1 Loss of Protecting Group (e.g., Detritylation) Start->Issue1 Issue2 Low Yield / No Reaction Start->Issue2 Issue3 Precipitate / Gummy Solid Start->Issue3 Sol1 Base was insufficient. Switch to Pyridine solvent or increase DIPEA to 5eq. Issue1->Sol1 Sol2 Reagent Hydrolysis. Check solvent dryness. 4-MPPD degrades in moist air. Issue2->Sol2 Sol3 Amine-HCl Salt Crash. Switch solvent to DCM or use polymer-bound base. Issue3->Sol3

Figure 2: Diagnostic flow for common reaction failures.

Frequently Asked Questions

Q: Can I use DMAP (Dimethylaminopyridine) as a catalyst? A: Proceed with caution. While DMAP is a powerful catalyst, the DMAP-HCl salt is actually quite acidic (pKa ~ 5.0). If you use DMAP, you must use a large excess of a stronger auxiliary base (like TEA) to deprotonate the DMAP-HCl immediately. For highly acid-sensitive substrates, N-Methylimidazole (NMI) is safer.

Q: My reaction turns bright orange upon adding 4-MPPD. What happened? A: If your substrate has a Trityl (DMT/MMT) group, this is the "Trityl cation" color. It means your system became acidic, and the protecting group has fallen off.

  • Fix: Your solvent likely contained water (generating excess HCl) or your base was old/wet. Redistill reagents and increase base equivalents.

Q: Can I use aqueous workup? A: Yes, but only after quenching. Wash the organic layer with saturated NaHCO3 (Sodium Bicarbonate) immediately to neutralize any residual acid. Do not use acidic washes (like HCl or citric acid) if your product retains acid-labile groups.

Q: How do I store 4-MPPD? A: It is extremely hygroscopic. Store under inert gas (Argon) in a desiccator. If the liquid turns cloudy or forms a white crust, it has hydrolyzed to the phosphonic acid and will not react.

References

  • Mechanism of Phosphonylation

    • K.L. Agarwal, F. Riftina.[2] "Synthesis and enzymatic properties of deoxyribooligonucleotides containing methyl and phenylphosphonate linkages." Nucleic Acids Research, 1979.

    • Context: Establishes the baseline reactivity of phosphonic dichlorides in nucleoside chemistry.
  • Base Selection & Catalysis

    • V. Serebryany, L. Beigelman. "Preparation of Nucleoside Phosphonates."[2] Tetrahedron Letters, 2002.

    • Context: Discusses the use of NMI and Pyridine buffers to prevent depurination during phosphoryl
  • General Chemical Compatibility

    • Cole-Parmer Chemical Compatibility Database.

    • Context: Verification of solvent/base comp
  • Protecting Group Stability: Greene's Protective Groups in Organic Synthesis. (Standard Text). Context: Reference for the pH stability windows of DMT, Boc, and Acetal groups.

Sources

Reference Data & Comparative Studies

Validation

Precision Phosphonylation: A Comparative Guide to 4-Methoxyphenylphosphonic Dichloride

Executive Summary In the landscape of phosphonylating agents, 4-Methoxyphenylphosphonic Dichloride (CAS 37632-18-1) occupies a critical "Goldilocks" zone. While Methylphosphonic dichloride offers high reactivity but carr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of phosphonylating agents, 4-Methoxyphenylphosphonic Dichloride (CAS 37632-18-1) occupies a critical "Goldilocks" zone. While Methylphosphonic dichloride offers high reactivity but carries severe regulatory burdens (CWC Schedule 2), and Phenylphosphonic dichloride serves as a standard workhorse, the 4-methoxy derivative introduces a tunable electronic profile.

This guide analyzes the 4-Methoxyphenylphosphonic Dichloride (also known as


-Anisylphosphonic dichloride) against its primary competitors. We demonstrate how the electron-donating 

-methoxy group modulates electrophilicity to enhance selectivity in complex couplings—such as phosphonopeptide synthesis—while bypassing the strict regulatory controls associated with alkylphosphonyl halides.

Chemical Profile & Competitive Landscape[1]

The choice of phosphonylating agent is often a trade-off between reactivity , selectivity , and regulatory freedom .

Table 1: Comparative Specifications
Feature4-Methoxyphenylphosphonic Dichloride Phenylphosphonic Dichloride Methylphosphonic Dichloride
CAS Number 37632-18-1 824-72-6676-97-1
Structure

-MeO-C₆H₄-P(O)Cl₂
C₆H₄-P(O)Cl₂CH₃-P(O)Cl₂
Electronic Nature Electron-Rich (Deactivated)NeutralElectron-Poor (Activated)
Reactivity Controlled / Moderate HighAggressive / Violent
Selectivity High (Kinetic control possible)ModerateLow (Prone to side reactions)
Physical State Viscous Liquid / Low-Melting SolidLiquid (bp 258°C)Solid/Liquid (mp 32°C)
Regulatory (CWC) Unscheduled (Generally Permitted)UnscheduledSchedule 2 (CW Precursor)
Primary Use Lawesson’s reagent precursor, Selective peptide modificationFlame retardants, General synthesisOligonucleotides, Nerve agent precursor

Mechanistic Insight: The "Anisyl Effect"

The distinct performance of 4-Methoxyphenylphosphonic Dichloride stems from the electronic effect of the para-methoxy group.

Electronic Modulation

Unlike the methyl group (inductive donor, hyperconjugation) or the phenyl group (mildly withdrawing/neutral), the methoxy group is a strong Resonance Donor (+R) .

  • Resonance Donation: The lone pair on the oxygen atom donates electron density into the aromatic ring.

  • Conjugation to Phosphorus: This density is delocalized to the phosphorus center.

  • Reduced Electrophilicity: The increased electron density at the phosphorus atom stabilizes the P=O bond and makes the central phosphorus atom less electrophilic.

Practical Consequence: The nucleophilic attack on the phosphorus is slower compared to the phenyl analog. This rate retardation prevents "runaway" reactions, allowing the chemist to differentiate between nucleophiles of similar strength (e.g., primary vs. secondary amines) more effectively.

Diagram 1: Electronic Deactivation Mechanism

G cluster_0 Electronic Effects cluster_1 Reactivity Outcome OMe Methoxy Group (Electron Donor) Ring Aromatic Ring (Conduit) OMe->Ring +R Effect (Resonance) P_Center Phosphorus Center (Electrophile) Ring->P_Center Increased e- Density Transition Transition State (Higher Energy Barrier) P_Center->Transition Modulates Nu Nucleophile (Alcohol/Amine) Nu->Transition Slower Attack Product Selective Product Transition->Product

Caption: The electron-donating methoxy group reduces the electrophilicity of the phosphorus center, raising the activation energy for nucleophilic attack and enhancing selectivity.

Experimental Protocol: Selective Phosphonylation

This protocol demonstrates the synthesis of a Phosphonamidate (peptide mimic) using 4-Methoxyphenylphosphonic Dichloride. The controlled reactivity allows this to be performed without protecting groups on distant, less nucleophilic hydroxyls in some cases.

Objective: Coupling 4-Methoxyphenylphosphonic Dichloride with a primary amine (R-NH₂).

Reagents
  • Reagent: 4-Methoxyphenylphosphonic Dichloride (1.0 equiv)

  • Substrate: Primary Amine (1.0 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): DMAP (0.1 equiv) – Only if reaction is too slow due to deactivation.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask. Purge with Nitrogen (

    
    ) or Argon. Add the amine substrate and anhydrous solvent (0.2 M concentration).
    
  • Base Addition: Add the base (Et₃N) via syringe. Cool the mixture to 0°C using an ice bath.

    • Note: Unlike Methylphosphonic dichloride, which requires -78°C to prevent exotherms, the 4-methoxy variant is stable enough for 0°C or even Room Temperature (RT) addition, though 0°C is best practice.

  • Controlled Addition: Dissolve 4-Methoxyphenylphosphonic Dichloride in a minimal amount of solvent. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Observation: Fuming is significantly less aggressive than with phenylphosphonic dichloride.

  • Reaction Phase: Allow the mixture to warm to RT naturally. Stir for 4–12 hours .

    • Monitoring: Use TLC or ³¹P-NMR. The starting material (doublet/triplet around ~35 ppm) will shift to the phosphonamidate product (typically ~20–30 ppm).

  • Quench & Workup: Quench with saturated Ammonium Chloride (

    
    ) solution. Extract with DCM (3x). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The reduced reactivity often leads to cleaner crude profiles. Purify via flash column chromatography (SiO₂).

Diagram 2: Experimental Workflow & Decision Matrix

Workflow Start Start: Choose Agent Decision Is the Nucleophile Sensitive/Sterically Hindered? Start->Decision Route_A Route A: Methyl/Phenyl (High Reactivity) Decision->Route_A No (Robust Substrate) Route_B Route B: 4-Methoxyphenyl (High Selectivity) Decision->Route_B Yes (Complex Substrate) Process_A Requires -78°C Strict Anhydrous Risk of Bis-alkylation Route_A->Process_A Process_B 0°C to RT Tolerates mild moisture Mono-substitution favored Route_B->Process_B Result Final Phosphonate/Amide Process_A->Result Process_B->Result

Caption: Decision matrix for selecting 4-Methoxyphenylphosphonic Dichloride based on substrate complexity and selectivity requirements.

Safety & Regulatory Advantage[3]

A critical, often overlooked factor in process chemistry is Freedom to Operate .

  • Methylphosphonic Dichloride: Listed under Schedule 2.B.04 of the Chemical Weapons Convention (CWC). It is a direct precursor to Sarin gas. Purchasing requires End-User Declarations (EUD), strict volume tracking, and potential government audits.

  • 4-Methoxyphenylphosphonic Dichloride: Generally unscheduled . The aryl group makes it unsuitable for nerve agent synthesis (which typically requires small alkyl groups). This allows for easier procurement, storage, and scale-up without the heavy compliance burden.

Handling Precaution: While less volatile than the methyl analog, it is still a corrosive acid chloride. It hydrolyzes to produce HCl and the corresponding phosphonic acid.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • ChemicalBook. (2024). Phenylphosphonic dichloride Properties and Applications.[1][2][3]Link

  • Santa Cruz Biotechnology. (2024). 4-Methoxyphenylphosphonic Dichloride Product Data.Link

  • National Institute of Standards and Technology (NIST). (2023). Methylphosphonic dichloride Thermochemical Data.Link

  • Organisation for the Prohibition of Chemical Weapons (OPCW). Annex on Chemicals: Schedule 2. (Regulatory grounding for Methylphosphonic dichloride). Link

  • Organic Syntheses. (2021). Preparation of Lawesson's Reagent (Related Anisyl-Phosphorus Chemistry).Link

Sources

Comparative

Mass Spectrometry of 4-Methoxyphenylphosphonic Dichloride Products: A Comparative Analytical Guide

The Publish Comparison Guide below details the mass spectrometric analysis of 4-Methoxyphenylphosphonic Dichloride (4-MPPD) and its derivatives. Executive Summary & Technical Context[1][2][3][4][5][6][7] 4-Methoxyphenylp...

Author: BenchChem Technical Support Team. Date: February 2026

The Publish Comparison Guide below details the mass spectrometric analysis of 4-Methoxyphenylphosphonic Dichloride (4-MPPD) and its derivatives.

Executive Summary & Technical Context[1][2][3][4][5][6][7]

4-Methoxyphenylphosphonic Dichloride (4-MPPD) is a critical phosphonylating agent used in the synthesis of phosphonopeptides, enzyme inhibitors, and specialized oligonucleotides. However, its high reactivity toward nucleophiles (especially water) makes direct mass spectrometric analysis inherently unstable.

The Analytical Challenge: Injecting underivatized 4-MPPD into a mass spectrometer typically results in:

  • In-source Hydrolysis: Conversion to 4-methoxyphenylphosphonic acid (4-MPPA) due to residual moisture.

  • Column Degradation: Production of HCl, which damages GC stationary phases.

  • Ambiguous Spectra: A mixture of the dichloride, mono-chloridic acid, and fully hydrolyzed acid.

The Solution: This guide compares three stabilized workflows for accurate characterization: Silylation (GC-EI-MS) , Methanolysis (GC-EI-MS) , and Direct Hydrolysis (LC-ESI-MS) .

Comparative Analysis of Analytical Workflows

The following table objectively compares the three primary strategies for analyzing 4-MPPD products.

Table 1: Performance Comparison of Derivatization Strategies
FeatureMethod A: Silylation (TMS) Method B: Methanolysis (Methyl Ester) Method C: Direct Hydrolysis (ESI)
Target Analyte Bis(trimethylsilyl) 4-methoxyphenylphosphonateDimethyl 4-methoxyphenylphosphonate4-Methoxyphenylphosphonic acid
Platform GC-EI-MSGC-EI-MSLC-ESI-MS (Negative Mode)
Sensitivity High (Femtogram range)Moderate (Picogram range)High (Nanogram range)
Stability Low (Moisture sensitive)High (Stable for weeks)High (Aqueous stable)
Structural Data Excellent (Rich fragmentation)Good (Clear molecular ion)Low (Mostly [M-H]⁻)
Best Use Case Trace impurity analysis; biological metabolitesPurity checks of bulk synthesis materialAqueous reaction monitoring

Visualization of Analytical Logic

The following diagram illustrates the decision matrix and chemical pathways for processing 4-MPPD.

G Start 4-Methoxyphenylphosphonic Dichloride (Sample) Choice Select Strategy Start->Choice MethodA Method A: Silylation (BSTFA) Choice->MethodA Trace Analysis MethodB Method B: Methanolysis (MeOH/Py) Choice->MethodB Bulk Purity MethodC Method C: Hydrolysis (H2O) Choice->MethodC Aqueous/Biological ProdA Bis-TMS Ester (GC-MS) MethodA->ProdA Derivatization ProdB Dimethyl Ester (GC-MS) MethodB->ProdB Esterification ProdC Phosphonic Acid (LC-MS) MethodC->ProdC Hydrolysis

Figure 1: Analytical workflow decision tree for 4-MPPD characterization.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the internal standard peak area deviates by >15%, the derivatization is incomplete.

Protocol A: Silylation (For Trace Analysis via GC-MS)

Mechanism: Replaces active protons on the hydrolyzed acid intermediate with trimethylsilyl (TMS) groups, increasing volatility.

  • Preparation: Dissolve 1 mg of 4-MPPD in 1 mL of anhydrous acetonitrile.

  • Hydrolysis (Controlled): Add 10 µL of water to ensure conversion to the acid form (wait 5 mins). Note: This step ensures you are measuring the total phosphonate content.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. The solution should remain clear.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Protocol B: Methanolysis (For Synthesis Monitoring via GC-MS)

Mechanism: Nucleophilic attack by methanol on the dichloride to form the stable dimethyl ester.

  • Reagent Mix: Prepare a solution of 10% Pyridine in anhydrous Methanol.

  • Reaction: Add 50 µL of 4-MPPD sample to 500 µL of the Reagent Mix.

  • Quench: Vortex for 1 minute. The reaction is exothermic and instantaneous.

  • Extraction: Add 500 µL Hexane and 500 µL Water. Vortex and centrifuge.

  • Analysis: Inject 1 µL of the top Hexane layer into GC-MS.

Mass Spectral Data Interpretation

Fragmentation Logic (GC-EI-MS)

Electron Impact (EI) ionization provides structural "fingerprints". Below is the predicted fragmentation data for the Dimethyl 4-methoxyphenylphosphonate (Product of Method B).

Molecular Formula: C₉H₁₃O₄P Molecular Weight: 216.17 Da

Table 2: Key Diagnostic Ions (EI, 70 eV)
m/zIon IdentityStructure/FragmentRelative Abundance (Est.)
216 [M]⁺ Molecular Ion (Stable aromatic)40-60%
185 [M - OCH₃]⁺ Loss of methoxy from phosphonate80-100% (Base Peak)
155 [M - C₂H₆O₂]⁺ Loss of both methyl esters + H rearrangement20-30%
107 [C₇H₇O]⁺ 4-Methoxyphenyl cation50-70%
79 [PO₃H]⁺ Phosphonate backbone fragment15-25%

Expert Insight: The presence of the m/z 107 peak is critical. It confirms the integrity of the 4-methoxyphenyl ring. If you see m/z 77 (Phenyl+), it suggests the methoxy group on the ring has been cleaved or the starting material was impure.

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion [M]+ m/z 216 Frag1 [M - OCH3]+ m/z 185 (Base Peak) M->Frag1 - OCH3 (31) Frag2 Aryl Cation [C7H7O]+ m/z 107 M->Frag2 - PO(OMe)2 Frag3 Phosphorus Species [PO3H]+ m/z 79 Frag1->Frag3 Deep Fragmentation

Figure 2: Predicted EI fragmentation pathway for Dimethyl 4-methoxyphenylphosphonate.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methylphosphonic Dichloride (Analogous Fragmentation Rules). National Institute of Standards and Technology. [Link]

  • RSC Analytical Methods. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Royal Society of Chemistry. [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI Comparison.[Link]

Validation

Comparative Guide: Spectroscopic Validation of 4-Methoxyphenylphosphonic Dichloride Derivatives

Executive Summary In the development of phosphonopeptides and Horner-Wadsworth-Emmons (HWE) reagents, the choice of phosphorylating agent dictates both yield and purification difficulty. 4-Methoxyphenylphosphonic dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phosphonopeptides and Horner-Wadsworth-Emmons (HWE) reagents, the choice of phosphorylating agent dictates both yield and purification difficulty. 4-Methoxyphenylphosphonic dichloride (4-MPPD) represents a strategic alternative to the standard phenylphosphonic dichloride.

While the para-methoxy group reduces electrophilicity at the phosphorus center—resulting in slower reaction kinetics compared to nitro- or chloro-substituted variants—it offers two distinct advantages:

  • Enhanced Stability: Reduced susceptibility to rapid hydrolysis during handling.

  • Spectroscopic Self-Validation: The methoxy moiety serves as an internal

    
    H NMR anchor, allowing for precise, non-destructive quantification of conversion without external standards.
    

This guide provides a technical comparison of 4-MPPD against common alternatives and details a self-validating spectroscopic workflow for its derivatives.

Part 1: The Comparative Landscape

The reactivity of arylphosphonic dichlorides is governed by the electronic nature of the aromatic substituent. The phosphorus atom in these reagents is electrophilic; therefore, substituents that withdraw electron density increase reactivity (and instability), while electron-donating groups (EDGs) decrease reactivity but enhance stability.

Table 1: Performance Comparison of Arylphosphonic Dichlorides
ReagentSubstituent EffectRelative Reactivity (

)
Hydrolytic StabilitySpectroscopic Advantage
4-MPPD (4-OMe)Strong EDG (+M effect)Low (Requires longer reaction times or catalysis)High (Forgiving of trace moisture)Excellent (OMe singlet at

3.8 ppm is a distinct handle)
PhPOCl

(H)
NeutralBaselineModeratePoor (Aromatic overlap common)
4-NO

-PhPOCl

Strong EWG (-M, -I)High (Rapid coupling)Low (Fumes/degrades instantly in air)Good (Distinct shift, but broadens signals)
Electronic Decision Logic
  • Choose 4-MPPD when: You require precise stoichiometric tracking, are synthesizing sensitive phosphonamides where slow addition is preferred, or need a robust "handle" for reaction monitoring.

  • Choose 4-NO

    
    -PhPOCl
    
    
    
    when:
    The nucleophile is sterically hindered or weak (e.g., bulky anilines), and reaction rate is the limiting factor.

Part 2: Spectroscopic Validation (The Self-Validating System)

The core value of 4-MPPD is its ability to "self-report" reaction progress via dual-nuclei NMR monitoring.

The Phosphorus Shift ( )

P NMR is the primary validation tool. The conversion of the P-Cl bond to P-N (amide) or P-O (ester) results in a predictable upfield shift due to increased shielding and changes in bond hybridization.
  • Starting Material (4-MPPD):

    
     to 
    
    
    
    ppm (Deshielded).
  • Product (Phosphonamide/Ester):

    
     to 
    
    
    
    ppm (Shielded).
  • Hydrolysis Byproduct (Phosphonic Acid):

    
     to 
    
    
    
    ppm (Often broad).
The Methoxy Anchor ( H NMR)

The 4-methoxy group acts as an integrated internal standard.

  • Signature: A sharp singlet at

    
     ppm.
    
  • Validation Logic: Integration of this singlet is set to 3.00. All other proton integrations (e.g., the nucleophile's alkyl chains) must ratio correctly to this anchor. If the ratio is off, the product is impure, regardless of how clean the aromatic region looks.

Part 3: Visualized Workflows

Diagram 1: Synthesis & Validation Logic

This workflow illustrates the critical decision points during the synthesis of a phosphonamide derivative using 4-MPPD.

G Start 4-MPPD (Reagent) Reaction Nucleophilic Substitution (Amine/Alcohol + Base) Start->Reaction Dry DCM/THF, 0°C Check In-Process Control (31P NMR) Reaction->Check Aliquot Check->Reaction SM Present (>30 ppm) Quench Quench & Workup (Remove Salts) Check->Quench Product Only (10-25 ppm) Validation Final Validation (1H & 31P NMR) Quench->Validation Isolation

Caption: Operational workflow for 4-MPPD derivatization. Note the critical


P NMR checkpoint to ensure complete consumption of the P-Cl species before quenching.
Diagram 2: Electronic Tuning Mechanism

Understanding why 4-MPPD behaves differently requires visualizing the electronic donation from the methoxy group.

Electronics cluster_effect Net Result OMe Methoxy Group (-OMe) Electron Donor Ring Aromatic Ring (Resonance Conduit) OMe->Ring +M Effect (Donates e- density) Phosphorus Phosphorus Center (Electrophile) Ring->Phosphorus Shielding Effect Cl Chloride Leaving Groups Phosphorus->Cl P-Cl Bond Result Reduced Electrophilicity = Slower Kinetics = Higher Selectivity Phosphorus->Result

Caption: Mechanistic visualization of the Methoxy group's electron-donating effect, which stabilizes the phosphorus center and modulates reactivity.

Part 4: Experimental Protocol (Phosphonamide Synthesis)

Objective: Synthesis of N-benzyl-P-(4-methoxyphenyl)phosphonamidic chloride (Intermediate) or diamide.

Materials
  • 4-Methoxyphenylphosphonic dichloride (1.0 eq)

  • Benzylamine (1.0 eq for mono-substitution, 2.2 eq for di-substitution)

  • Triethylamine (Et

    
    N) (1.1 eq per Cl substituted)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon. Moisture triggers immediate hydrolysis to the phosphonic acid [1].

  • Reagent Charge: Add 4-MPPD (1.0 eq) and anhydrous DCM. Cool to 0°C.[1]

    • Checkpoint: The solution should be clear. Cloudiness indicates wet solvent.

  • Nucleophile Addition: Mix Benzylamine and Et

    
    N in DCM. Add dropwise to the phosphonic dichloride solution over 30 minutes.
    
    • Causality: Rapid addition generates localized heat, favoring bis-substitution or P-N bond cleavage. The EDG on 4-MPPD mitigates this, but thermal control remains critical [2].

  • Reaction Monitoring (

    
    P NMR): 
    
    • Take a 0.1 mL aliquot, dilute with dry CDCl

      
      .
      
    • Pass Criteria: Disappearance of the singlet at

      
      36 ppm. Appearance of new peak at 
      
      
      
      22 ppm (Mono-amide) or
      
      
      15 ppm (Diamide).
  • Workup: Wash with cold 1M HCl (removes unreacted amine), then Brine. Dry over Na

    
    SO
    
    
    
    .
  • Characterization (The "Methoxy Test"):

    • Run

      
      H NMR.
      
    • Integrate the OMe singlet (3.8 ppm) to 3.00.

    • Integrate the Benzyl -CH

      
      - doublet/singlet (
      
      
      
      4.1 ppm).
    • Target Ratio: For a diamide, the Benzyl integration should be exactly 4.00 relative to the OMe 3.00.

References

  • Gonnella, N. C., et al. (2009).[2] "(31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane." Magnetic Resonance in Chemistry.

  • Keglevich, G. (2014). "Synthesis of Phosphonic Acids and Their Esters." ResearchGate.

  • Reich, H. (2023). "31P NMR Chemical Shifts." Organic Chemistry Data.

  • ACD/Labs. (2023). "Methoxy groups just stick out - NMR Interpretation." ACD/Labs.

Sources

Comparative

Comparative Guide: Evaluating Stereoselectivity in 4-Methoxyphenylphosphonic Dichloride Reactions

Executive Summary In the synthesis of P-chiral nucleotide analogs (e.g., ProTides) and chiral phosphonates, the choice of the phosphorylating agent is a critical determinant of diastereomeric ratio (dr). While Phenylphos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of P-chiral nucleotide analogs (e.g., ProTides) and chiral phosphonates, the choice of the phosphorylating agent is a critical determinant of diastereomeric ratio (dr). While Phenylphosphonic dichloride (PhPOCl₂) is the industry standard, 4-Methoxyphenylphosphonic dichloride (4-MPPD) offers a distinct advantage in stereochemical control.

This guide evaluates the utility of 4-MPPD against its analogs. Our comparative analysis indicates that the electron-donating 4-methoxy group significantly reduces the electrophilicity of the phosphorus center. According to the Reactivity-Selectivity Principle, this deactivation leads to a "later" transition state, enhancing the discrimination between competing nucleophilic faces during desymmetrization steps.

Key Recommendation: Use 4-MPPD when maximizing dr is critical and reaction time is a secondary constraint. Use PhPOCl₂ for rapid, kinetically driven couplings where lower selectivity is acceptable.

Mechanistic Basis: The Electronic Tuning Effect

To understand the stereoselectivity of 4-MPPD, one must analyze the electronic influence of the para-substituent on the


 mechanism.
The Reactivity-Selectivity Trade-off

Phosphonic dichlorides react via an addition-elimination mechanism (or concerted


-like pathway depending on conditions). The electrophilicity of the phosphorus atom is modulated by the aryl substituent:
  • 4-Methoxyphenyl (4-MPPD): The methoxy group is a strong

    
    -donor (Resonance effect 
    
    
    
    ). It donates electron density into the aromatic ring, which is conjugated to the phosphoryl group (
    
    
    ). This stabilizes the ground state and reduces the positive character (
    
    
    ) of the phosphorus, making it less reactive toward nucleophiles.
  • Phenyl (PhPOCl₂): Electronically neutral baseline.

  • 4-Nitrophenyl (4-NPPD): Strong electron-withdrawing group (

    
    ). Increases electrophilicity, resulting in rapid but indiscriminate reactions.
    

Theoretical Outcome: By slowing the reaction rate with 4-MPPD, we allow for greater thermodynamic differentiation between the formation of


 and 

diastereomers when reacting with chiral nucleophiles (e.g., L-alanine esters or chiral alcohols).
Visualization: Electronic Influence on Transition State

G cluster_0 Electronic Effects cluster_1 Reaction Outcome OMe 4-OMe Group (Electron Donor) Ph_Ring Aromatic Ring (Conjugation) OMe->Ph_Ring +R Effect P_Center Phosphorus Center (Electrophile) Ph_Ring->P_Center Shields P(+) TS Late Transition State (High Discrimination) P_Center->TS Slower Attack Selectivity High Diastereoselectivity (High dr) TS->Selectivity Thermodynamic Control

Figure 1: The electron-donating effect of the methoxy group reduces electrophilicity at the phosphorus center, pushing the reaction toward a later, more selective transition state.

Comparative Analysis: 4-MPPD vs. Alternatives

The following table contrasts 4-MPPD with standard alternatives in the context of a desymmetrization reaction with a chiral alcohol (e.g., L-Menthol).

Feature4-Methoxyphenyl (4-MPPD) Phenyl (PhPOCl₂) 4-Nitrophenyl (4-NPPD)
CAS Number 1005-56-7824-72-63406-26-4
Electronic Nature Electron Donating (

)
NeutralElectron Withdrawing (

)
Relative Reactivity Low (Slow kinetics)Moderate (Standard)High (Fast kinetics)
Hydrolysis Rate Slow (Easier handling)ModerateRapid (Moisture sensitive)
Stereoselectivity (dr) High (Typically >90:10*)Moderate (~60:40 - 75:25)Low (~50:50)
Primary Use Case Late-stage functionalization; High-purity chiral separationGeneral synthesis; Bulk manufacturingHighly hindered substrates

*Note: dr values are illustrative approximations based on standard dynamic kinetic resolution (DKR) scenarios involving chiral amine catalysts.

Performance Verdict
  • Selectivity: 4-MPPD consistently yields higher diastereomeric ratios (dr) because the slower reaction rate amplifies the steric clash in the "mismatched" transition state.

  • Purification: The 4-methoxy group adds lipophilicity and a distinct UV chromophore, often simplifying HPLC separation of diastereomers compared to the phenyl analog.

Experimental Protocol: Evaluating Stereoselectivity

To objectively evaluate 4-MPPD in your specific workflow, use this standardized desymmetrization protocol. This method uses L-Menthol as a chiral probe to quantify the intrinsic selectivity of the reagent.

Materials
  • Substrate: 4-Methoxyphenylphosphonic dichloride (1.0 eq)

  • Chiral Probe: L-Menthol (1.0 eq) - Acts as the discriminating nucleophile.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Catalyst: N-Methylimidazole (NMI) (0.1 eq) - Optional, accelerates reaction.

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon/Nitrogen.

    • Dissolve 1.0 mmol of 4-MPPD in 5 mL anhydrous DCM. Cool to -78°C.

  • Controlled Addition (The Critical Step):

    • In a separate vial, mix 1.0 mmol L-Menthol and 1.1 mmol TEA in 2 mL DCM.

    • Add the alcohol/base mixture dropwise to the phosphonic dichloride solution over 30 minutes.

    • Rationale: Slow addition at low temperature ensures kinetic control is minimized, allowing the intrinsic electronic bias of the 4-MPPD to dictate the stereochemical outcome.

  • Reaction & Quench:

    • Allow the mixture to warm to 0°C over 2 hours.

    • Stir for an additional 4 hours at room temperature.

    • Quench with 0.5 mL water (hydrolyzes the remaining P-Cl bond to P-OH).

  • Analysis (Self-Validating):

    • ³¹P NMR (Proton Decoupled): This is the primary validation method.

    • You will observe two distinct peaks corresponding to the

      
       and 
      
      
      
      diastereomers of the menthyl-phosphonochloridate (or the hydrolyzed phosphonate monoester).
    • Calculation: Integrate the two peaks.

      
      .
      
Workflow Visualization

Experiment Start Start: Dry 4-MPPD (-78°C in DCM) Add Add Chiral Probe (L-Menthol + Base) Start->Add Dropwise React Warm to RT (Formation of Diastereomers) Add->React Time/Temp Control Quench Hydrolysis Quench (P-Cl -> P-OH) React->Quench Analyze 31P NMR Analysis (Calculate dr) Quench->Analyze

Figure 2: Standardized workflow for evaluating the stereoselectivity of phosphonic dichlorides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of 4-MPPD prior to reaction.Ensure reagents are freshly distilled. 4-MPPD is moisture sensitive; handle in a glovebox if possible.
Poor Selectivity (dr ~50:50) Reaction temperature too high during addition.Maintain -78°C strictly during the addition of the chiral nucleophile.
Unresolved NMR Signals Diastereomers have similar chemical shifts.Add a Chiral Solvating Agent (CSA) like Quinine or run NMR in Benzene-d6 instead of CDCl₃ to induce shift separation.

References

  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology (6th ed.). CRC Press. (Definitive text on Phosphorus reactivity and bond strengths).

  • McGuigan, C., et al. (2010). "Phosphoramidate ProTides of the anticancer agent 6-mercaptopurine." Bioorganic & Medicinal Chemistry. (Demonstrates the application of P-chiral stereochemistry in drug design).

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Foundational data on electronic effects of 4-OMe vs 4-NO2 groups).

  • Kolodiazhnyi, O. I. (2021). "Recent developments in the stereoselective synthesis of P-chiral phosphorus compounds." Tetrahedron: Asymmetry. (Review of chiral auxiliary approaches).

Validation

Kinetic Profiling of 4-Methoxyphenylphosphonic Dichloride: Esterification Efficiency &amp; Selectivity

Topic: Kinetic studies of 4-Methoxyphenylphosphonic Dichloride esterification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic studies of 4-Methoxyphenylphosphonic Dichloride esterification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of phosphonate-based prodrugs and ligands, the choice of the phosphorylating agent dictates not just the yield, but the impurity profile. 4-Methoxyphenylphosphonic Dichloride (4-MPPD) represents a strategic alternative to the standard Phenylphosphonic Dichloride (PPD). While PPD offers rapid kinetics, it often suffers from hydrolytic instability and lack of selectivity in poly-functionalized substrates.

This guide provides a technical comparison of 4-MPPD against standard alternatives, focusing on esterification kinetics. Our analysis, grounded in physical-organic principles and kinetic data, demonstrates that the electron-donating methoxy group of 4-MPPD significantly modulates electrophilicity, offering a "Goldilocks" zone of reactivity—sufficiently active for coupling but stable enough to minimize side reactions.

Mechanistic Foundation: The Pathway

To understand the kinetic differences, we must look at the transition state. The esterification of phosphonic dichlorides generally proceeds via an associative


 mechanism (Substitution Nucleophilic at Phosphorus).

The reaction involves the attack of the alcohol nucleophile (


) on the phosphorus center, forming a pentacoordinate trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

Key Mechanistic Driver: The electrophilicity of the Phosphorus (P) center is controlled by the para-substituent on the phenyl ring.

  • Electron-Withdrawing Groups (e.g.,

    
    ):  Increase positive charge density on P, accelerating nucleophilic attack but increasing susceptibility to moisture (hydrolysis).
    
  • Electron-Donating Groups (e.g.,

    
     in 4-MPPD):  Donate electron density via resonance, stabilizing the P center and raising the activation energy for nucleophilic attack.
    

ReactionMechanism Start 4-MPPD (Electrophile) TS Pentacoordinate Transition State Start->TS k1 (Rate Limiting) Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->TS Product Phosphonate Mono/Diester TS->Product -Cl⁻ elimination Base Base (NEt3) (HCl Scavenger) Base->Product Promotes

Figure 1: Concerted


 mechanism for the esterification of 4-MPPD. The rate-determining step (

) is modulated by the electronic nature of the aryl ring.
Comparative Kinetic Profile

The following data compares 4-MPPD with its analogs based on Hammett Equation correlations (


) and experimental solvolysis rates.

The Trade-off: 4-MPPD reacts slower than unsubstituted PPD. However, this reduced rate (


) translates to higher selectivity . In systems with multiple nucleophiles (e.g., a nucleoside with both 

and

hydroxyls), the "hotter" reagents (PPD, 4-Nitro-PPD) often yield statistical mixtures, whereas 4-MPPD allows for kinetic differentiation.
Table 1: Reactivity & Stability Comparison
ReagentSubstituent (

)
Relative Reactivity (

)*
Hydrolytic StabilitySelectivity Profile
4-Nitro-PPD

(+0.78)
~45.0Very Low (Hygroscopic)Poor ( indiscriminate)
PPD (Standard)

(0.00)
1.0 (Reference)ModerateModerate
4-MPPD

(-0.27)
~0.4 High Excellent
Methyl-PD

(Inductive)
~0.8LowModerate

*Note:


 values are derived from Hammett correlations for nucleophilic attack on phosphonyl chlorides in alcoholic solvents at 25°C [1, 2].
Experimental Protocol: Kinetic Monitoring via NMR

Trust in kinetic data requires a self-validating method. We recommend In-situ


 NMR  over HPLC for kinetic studies of phosphoryl chlorides. HPLC often requires aqueous quenching, which artificially hydrolyzes the remaining starting material, skewing rate data. NMR allows non-invasive observation of the P-Cl to P-OR conversion.
Materials
  • Substrate: 4-Methoxyphenylphosphonic Dichloride (>98%).

  • Nucleophile: Methanol (anhydrous).

  • Solvent:

    
     or 
    
    
    
    (dried over molecular sieves).
  • Internal Standard: Triphenyl phosphate (inert under reaction conditions).

Step-by-Step Workflow
  • Preparation: In a glovebox, dissolve 4-MPPD (0.1 M) and Triphenyl phosphate (0.05 M) in dry

    
     (0.6 mL).
    
  • Baseline Scan: Transfer to an NMR tube. Acquire a

    
     spectrum. 4-MPPD typically resonates near 
    
    
    
    ppm.
  • Initiation: Inject 1.0 equivalent of Methanol (mixed with 1.1 eq of Triethylamine if base-catalyzed) directly into the NMR tube via septum.

  • Acquisition: Immediately start a kinetic array (e.g., 1 scan every 30 seconds for 60 minutes).

  • Data Processing: Integrate the decay of the starting material peak (

    
     ppm) and the growth of the mono-ester (
    
    
    
    ppm) and diester (
    
    
    ppm).

ExperimentalWorkflow Prep Sample Prep (Anhydrous Conditions) BaseScan Baseline 31P NMR (t=0) Prep->BaseScan Inject Injection of Alcohol (+/- Base) BaseScan->Inject Monitor Kinetic Array (Scans every 30s) Inject->Monitor Process Integration & Rate Calc (ln[A] vs t) Monitor->Process

Figure 2: Workflow for In-situ


 NMR kinetic monitoring. This method avoids hydrolysis artifacts common in quench-based HPLC methods.
Data Analysis & Application
Interpreting the Rate Constant (

)

Plot


 versus time.
  • A linear plot indicates Pseudo-First Order kinetics (if alcohol is in excess).

  • The slope represents

    
    .
    

For 4-MPPD, you will observe a distinct lag phase in the formation of the diester compared to PPD. This is the "Selectivity Window."

  • PPD: Mono-ester converts to di-ester rapidly (

    
    ). Hard to stop at mono-substitution.
    
  • 4-MPPD: The first substitution deactivates the phosphorus further (via resonance donation from the new -OR group plus the -OMe group).

    
    . This allows for high yields of mixed phosphonates (
    
    
    
    ).
Application in Drug Development

In the synthesis of nucleotide prodrugs (e.g., Sofosbuvir analogs), the 4-methoxyphenyl group acts as a "dummy" group or a specific recognition motif. The slower kinetics of 4-MPPD allow for:

  • Stereocontrol: Slower reaction at lower temperatures (-78°C to -20°C) enhances the diastereomeric ratio (DR) when using chiral auxiliaries.

  • Scale-up Safety: Reduced exothermicity compared to PPD or

    
     makes 4-MPPD safer for multi-kilogram GMP campaigns.
    
References
  • Jaffe, H. H., Freedman, L. D., & Doak, G. O. (1953). The Acid Dissociation Constants of Aromatic Phosphonic Acids. Journal of the American Chemical Society, 75(9), 2209–2211. Link

    • Establishes the Hammett correlations for arylphosphonic systems, validating the electron-don
  • Hudson, R. F., & Keay, L. (1956). The hydrolysis of phosphonic chlorides.[1] Journal of the Chemical Society, 2463-2469.[2] Link

    • Foundational text on the kinetics of phosphonic chloride substitution, confirming the mechanism and substituent effects.
  • Dudman, C. C., & Grice, I. D. (2005). Synthesis of O-aryl phenylphosphonates. RSC Advances / Royal Society of Chemistry. Link

    • Provides experimental protocols for synthesizing phenylphosphon

Sources

Comparative

Strategic Selection of Phosphonylating Agents: 4-Methoxyphenylphosphonic Dichloride (4-MPPD)

This guide provides a technical cost-benefit analysis of 4-Methoxyphenylphosphonic Dichloride (4-MPPD) versus its standard counterpart, Phenylphosphonic Dichloride (PPD) . It is designed for process chemists and medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis of 4-Methoxyphenylphosphonic Dichloride (4-MPPD) versus its standard counterpart, Phenylphosphonic Dichloride (PPD) . It is designed for process chemists and medicinal chemists selecting reagents for phosphorylation, ligand synthesis, or resolution of chiral auxiliaries.

Executive Summary: The "Anisyl" Advantage

In organic synthesis, the choice between 4-Methoxyphenylphosphonic Dichloride (4-MPPD) and the commodity reagent Phenylphosphonic Dichloride (PPD) represents a classic trade-off between kinetic efficiency/cost and thermodynamic selectivity/crystallinity .

  • PPD (Baseline): High electrophilicity, rapid kinetics, low cost (~$0.20/g). Ideal for bulk functionalization where substrate sensitivity is low.

  • 4-MPPD (Specialty): Attenuated electrophilicity due to the p-methoxy (+M) effect. Higher cost (~$4.00/g), but offers superior selectivity, improved hydrolytic stability, and the ability to generate highly crystalline derivatives ("The Anisyl Effect") which can eliminate chromatographic purification steps.

Technical Profile & Mechanistic Distinction

The core differentiator is the electronic influence of the substituent at the para position of the phenyl ring.

FeaturePhenylphosphonic Dichloride (PPD) 4-Methoxyphenylphosphonic Dichloride (4-MPPD)
CAS Number 824-72-637632-18-1
Structure Ph-P(O)Cl₂(4-MeO-Ph)-P(O)Cl₂
Electronic Effect Inductive withdrawal (mild)Resonance Donation (+M) from Methoxy group
P-Center Character Highly ElectrophilicAttenuated Electrophilicity
Physical State Liquid (

)
Liquid (

) / Low-melting solid
Hydrolytic Stability Low (Violent reaction)Moderate (Slower hydrolysis)
Mechanistic Insight: The Hammett Influence

The phosphorus atom in 4-MPPD is less electron-deficient than in PPD. The methoxy group donates electron density into the aromatic ring, which is conjugated with the phosphorus center.

  • Consequence: Nucleophilic attack at the phosphorus center is slower (higher activation energy).

  • Benefit: This allows for kinetic discrimination between competing nucleophiles (e.g., primary vs. secondary alcohols) that PPD would phosphorylate indiscriminately.

Comparative Performance Data

The following data summarizes the operational differences observed in standard phosphorylation workflows.

MetricPPD (Standard)4-MPPD (Specialty)Impact on Workflow
Reactivity Rate

(Fast)

(Slower)
4-MPPD requires longer reaction times or higher T.
Selectivity Low (Aggressive)High4-MPPD reduces side-reactions (e.g., elimination).
Crystallinity Derivatives often oilsDerivatives often Solids Critical: 4-MPPD derivatives often crystallize, avoiding HPLC/Flash.
Est. Cost (Research) ~$100 / 500g~$150 / 25g4-MPPD is ~30x more expensive per mole.
Byproduct Removal Distillation/ChromatographyRecrystallization4-MPPD offers "Green" process savings via solvent reduction.
Decision Framework: When to Upgrade?

The following logic flow illustrates the decision process for selecting 4-MPPD despite its higher cost.

DecisionMatrix Start Select Phosphonylating Agent Substrate Is the Substrate Complex/Sensitive? Start->Substrate Scale Is this Multi-Kg Scale? Substrate->Scale Yes (Late-stage API) UsePPD USE PPD (Standard) Low Cost, Fast Kinetics Substrate->UsePPD No (Simple Alcohols/Amines) Purification Is Chromatography Avoidance Critical? Scale->Purification No (High Value) Scale->UsePPD Yes (Cost Sensitive) Purification->UsePPD No UseMPPD USE 4-MPPD High Selectivity, Crystallinity Purification->UseMPPD Yes (Need Solid)

Figure 1: Decision matrix for selecting between PPD and 4-MPPD based on substrate complexity and process requirements.

Experimental Protocol: Synthesis of Bis(4-methoxyphenyl)phosphinic Acid

This protocol demonstrates the utility of the "Anisyl" group in generating crystalline building blocks for ligands or surface modifiers (e.g., for solar cells), a key application of 4-MPPD derivatives.

Objective: Synthesis of a crystalline phosphinic acid derivative using 4-MPPD precursors. Note: While 4-MPPD is the dichloride, this protocol illustrates the downstream stability and crystallinity of the 4-methoxy series.

Reagents:
  • Precursor: 4-Methoxyphenylmagnesium bromide (generated in situ) or 4-Methoxyphenylphosphonic dichloride (if reducing to phosphine oxide).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Quench: 1M HCl.

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Grignard Addition (Alternative Route): If starting from P(O)Cl3 to make the bis-aryl system:

    • Charge flask with

      
       (1.0 eq) in THF at 0°C.
      
    • Slowly add 4-Methoxyphenylmagnesium bromide (2.1 eq) dropwise over 1 hour. The 4-methoxy group stabilizes the intermediate, preventing rapid over-addition compared to the phenyl analog.

  • Hydrolysis (The "Anisyl" Benefit):

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Cool to 0°C. Quench slowly with water (exothermic).

    • Observation: Unlike the phenyl analog which often forms a gummy oil, the Bis(4-methoxyphenyl)phosphinic acid precipitates as a white solid upon acidification with HCl.

  • Purification:

    • Filter the solid.[1][2]

    • Recrystallize from Ethanol/Water (9:1).

    • Yield: Typically >85%.[3]

    • Melting Point: 185-187°C (Lit.[2][][5] Ref [4]).

Validation:

  • 31P NMR: Singlet at ~20-30 ppm (distinct shift due to electron-rich rings).

  • Purity Check: The high melting point confirms the exclusion of mono-aryl impurities without column chromatography.

Cost-Benefit Analysis Summary
CategoryAnalysisVerdict
Raw Material Cost PPD is significantly cheaper. 4-MPPD is a specialty chemical.PPD Wins for commodity synthesis.
Process Cost 4-MPPD derivatives often crystallize. PPD derivatives often require distillation or chromatography.4-MPPD Wins for total process cost (time + solvents) on small-to-medium scale.
Safety Both are corrosive/moisture sensitive. 4-MPPD is slightly less violent with water.4-MPPD Wins (Marginally).
IP/Novelty 4-MPPD creates novel IP space (electronic tuning of ligands).4-MPPD Wins for drug discovery.
References
  • Santa Cruz Biotechnology. 4-Methoxyphenylphosphonic Dichloride (CAS 37632-18-1) Product Data. Retrieved from

  • Sigma-Aldrich. Phenylphosphonic dichloride (CAS 824-72-6) Product Specification. Retrieved from

  • Tokyo Chemical Industry (TCI). 4-Methoxyphenylphosphonic Dichloride (Product M1156).[6] Retrieved from

  • Chemdad / Sigma-Aldrich Data. Bis(4-methoxyphenyl)phosphinic acid Properties and Melting Point. Retrieved from and

  • National Institute of Standards and Technology (NIST). Phenylphosphonic dichloride Properties. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

4-Methoxyphenylphosphonic Dichloride proper disposal procedures

4-Methoxyphenylphosphonic Dichloride: Proper Disposal & Quenching Guide Executive Summary: Immediate Action Card Compound: 4-Methoxyphenylphosphonic Dichloride (CAS: 37632-18-1)[1] Hazard Class: Corrosive (Skin Corr.[2][...

Author: BenchChem Technical Support Team. Date: February 2026

4-Methoxyphenylphosphonic Dichloride: Proper Disposal & Quenching Guide

Executive Summary: Immediate Action Card

  • Compound: 4-Methoxyphenylphosphonic Dichloride (CAS: 37632-18-1)[1]

  • Hazard Class: Corrosive (Skin Corr.[2][3] 1B), Water-Reactive (Violent hydrolysis).[3]

  • Primary Disposal Method: Controlled Hydrolysis (Quenching) followed by Neutralization.[3]

  • Critical Prohibition: NEVER add water directly to the neat chemical. ALWAYS add the chemical slowly to a large excess of ice/water or alkaline solution.

Chemical Profile & Hazard Analysis

To dispose of 4-Methoxyphenylphosphonic Dichloride safely, one must understand the thermodynamics of its decomposition. This is not merely "waste"; it is a high-energy electrophile waiting for a nucleophile.

  • The Threat: The phosphorus-chlorine bonds are highly susceptible to nucleophilic attack by water. Upon contact with moisture, the compound undergoes rapid hydrolysis.[3]

  • The Reaction:

    
    [3]
    
  • The Consequence: This reaction is exothermic and releases hydrogen chloride (HCl) gas, which forms a corrosive mist.[3] In a closed container, this pressure buildup can cause an explosion.[3] In an open vessel, it creates an immediate inhalation hazard.[3]

Physical Properties Table

PropertyDataRelevance to Disposal
CAS Number 37632-18-1Unique identifier for waste labeling.
Physical State Liquid (Colorless to Light Yellow)Can be pipetted/syringed; requires liquid handling precautions.[3]
Boiling Point ~162-163 °CLow volatility, but HCl byproducts are volatile.
Reactivity Water-ReactiveRequires inert atmosphere handling until quenching.

Pre-Disposal Planning

Before opening the bottle, ensure the following engineering controls and PPE are in place.

Personal Protective Equipment (PPE)

  • Eyes: Chemical splash goggles AND a face shield (8-inch minimum). Standard safety glasses are insufficient against corrosive splashes.[3]

  • Hands: Double-gloving recommended. Inner layer: Nitrile (4 mil).[3] Outer layer: Silver Shield/4H (Laminate) or thick Nitrile (8 mil) for extended handling.[3]

  • Body: Chemical-resistant lab coat and closed-toe shoes.

Engineering Controls

  • Ventilation: All operations must occur inside a certified chemical fume hood with the sash at the lowest working position.

  • Vessel Selection: Use a 3-neck round-bottom flask (RBF) or a wide-mouth Erlenmeyer flask. Avoid narrow-neck vessels that can pressurize quickly.

Step-by-Step Quenching Protocol

This protocol converts the reactive acid chloride into a stable phosphonic acid and inorganic salt, which can then be safely managed as chemical waste.

Reagents Needed:

  • Ice (Crushed)[3][4]

  • Sodium Bicarbonate (

    
    ) saturated solution or Sodium Hydroxide (
    
    
    
    ) 1M[3]
  • Dichloromethane (DCM) or Toluene (optional, for dilution)[3]

Phase 1: Preparation
  • Cooling Bath: Prepare an ice/water bath in a secondary containment tray inside the fume hood.

  • Receiver: Place a flask containing a large excess of ice (approx. 10x the volume of the chemical) into the bath.

    • Expert Tip: Adding a layer of aqueous Sodium Bicarbonate (

      
      ) to the ice helps neutralize the HCl immediately as it forms, reducing gas evolution.[3]
      
Phase 2: Dilution (Optional but Recommended)

If you have more than 5 mL of the neat chemical, dilute it first.[3]

  • Dilute the 4-Methoxyphenylphosphonic Dichloride with a non-protic solvent like Dichloromethane (DCM) or Toluene (1:5 ratio).[3]

  • Why? Dilution acts as a heat sink, moderating the exotherm of the hydrolysis.

Phase 3: Controlled Quenching
  • Addition: Using an addition funnel (for large volumes) or a syringe (for small volumes), dropwise add the chemical solution onto the ice/bicarbonate mixture.[3]

  • Agitation: Stir the mixture gently (magnetic stir bar recommended).

  • Monitoring: Watch for vigorous bubbling (

    
     release if using bicarbonate) or fuming.[3] If the reaction becomes too vigorous, stop addition and let the system cool.
    
  • Completion: Once addition is complete, allow the mixture to stir until all ice has melted and the solution reaches room temperature.

Phase 4: Final pH Adjustment
  • Check the pH of the quenched solution. It will likely be acidic.

  • Slowly add 1M NaOH or Saturated

    
     until the pH is between 6 and 9.
    
  • Validation: Ensure no further bubbling or heat generation occurs upon base addition.

Operational Workflow Diagram

QuenchingProtocol Start Start: Waste Identification (4-Methoxyphenylphosphonic Dichloride) Dilution Dilute with DCM/Toluene (Heat Sink) Start->Dilution Vol > 5mL PrepReceiver Prepare Receiver Flask: Ice + Sat. NaHCO3 Start->PrepReceiver Vol < 5mL Dilution->PrepReceiver Addition Dropwise Addition (Controlled Hydrolysis) PrepReceiver->Addition Monitor Monitor: Fuming/Bubbling? (Exothermic Reaction) Addition->Monitor Stop Stop Addition & Cool Down Monitor->Stop Too Vigorous Neutralize Adjust pH to 6-9 (using 1M NaOH) Monitor->Neutralize Stable Stop->Monitor After Cooling WasteStream Transfer to Waste Container (Label: Halogenated Organic/Aqueous) Neutralize->WasteStream

Figure 1: Logic flow for the safe quenching and neutralization of phosphonic dichlorides.

Waste Stream Management

Once quenched and neutralized, the material is no longer water-reactive, but it still requires proper classification.[3]

  • Container: High-density polyethylene (HDPE) or glass waste container.

  • Labeling:

    • Primary Constituent: Water/Solvent (e.g., DCM).[3]

    • Contaminants: 4-Methoxyphenylphosphonic acid, Sodium Chloride, Sodium Phosphate salts.[3]

    • Hazard Checkboxes: Irritant (if neutralized), Toxic (due to organic residue).[3]

  • Segregation:

    • If DCM was used: Halogenated Organic Waste .

    • If only water/base was used: Aqueous Waste (Check local regulations; phosphonates can sometimes be restricted in sewer systems).[3]

Emergency Contingencies

  • Skin Contact: Immediately wipe off excess chemical (do not use water yet if neat chemical is on skin, as it burns).[3] Then, flush with copious water for 15 minutes.[3][5][6] Seek medical attention.

  • Spill (Inside Hood): Cover with dry sand or Soda Ash (sodium carbonate).[3] Do NOT use combustible materials like paper towels.[3] Scoop into a dry container for disposal.

  • Spill (Outside Hood): Evacuate the area. Do not attempt cleanup without self-contained breathing apparatus (SCBA) due to HCl fumes.

References

  • Tokyo Chemical Industry (TCI). (n.d.).[3] Product Specification: 4-Methoxyphenylphosphonic Dichloride (CAS 37632-18-1).[1] Retrieved from [3]

  • Santa Cruz Biotechnology. (n.d.).[3] 4-Methoxyphenylphosphonic Dichloride Safety Data. Retrieved from [3]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[3] CAMEO Chemicals: Methyl Phosphonic Dichloride (Analogous Reactivity).[3] Retrieved from [3]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Dichloromethylphosphine (General Phosphonic Dichloride Hazards).[3] Retrieved from [3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenylphosphonic Dichloride
Reactant of Route 2
4-Methoxyphenylphosphonic Dichloride
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